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  • Product: 1-hydroxypiperidin-2-one
  • CAS: 26546-87-2

Core Science & Biosynthesis

Foundational

The Physical Characteristics and Thermodynamic Stability of CAS 26546-87-2 (1-Hydroxypiperidin-2-one): A Comprehensive Technical Guide

Executive Summary In the fields of radiopharmacy, actinide sequestration, and siderophore biomimicry, the design of chelating agents hinges on maximizing the thermodynamic stability of the resulting metal-ligand complexe...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the fields of radiopharmacy, actinide sequestration, and siderophore biomimicry, the design of chelating agents hinges on maximizing the thermodynamic stability of the resulting metal-ligand complexes. CAS 26546-87-2 , chemically known as 1-hydroxypiperidin-2-one (PIPOH) , represents a critical structural motif in modern chelation chemistry. As a cyclic hydroxamic acid, PIPOH circumvents the thermodynamic limitations inherent to traditional linear hydroxamates.

This whitepaper, designed for drug development professionals and coordination chemists, dissects the physical characteristics, the thermodynamic principles of the "preorganization effect," and the self-validating experimental protocols required to quantify the stability of PIPOH-metal complexes.

Physical and Chemical Characteristics

CAS 26546-87-2 is a six-membered cyclic hydroxamic acid. Unlike open-chain analogs (e.g., acetohydroxamic acid), the piperidin-2-one ring imposes a strict geometric constraint on the molecule. This structural rigidity is the fundamental driver of its unique physical and thermodynamic profile[1].

Table 1: Core Physical Properties of CAS 26546-87-2
PropertyValueMechanistic Significance
Molecular Formula C₅H₉NO₂Core building block for multidentate chelators (e.g., DFOcyclo*).
Molecular Weight 115.13 g/mol Low steric bulk allows for high-density functionalization without compromising target affinity.
XLogP3 -0.6Hydrophilic nature ensures excellent aqueous solubility, critical for physiological and environmental applications.
Topological Polar Surface Area 49.3 ŲProvides sufficient polarity for hard metal coordination while minimizing non-specific off-target binding.
H-Bond Donors / Acceptors 1 / 2Facilitates strong bidentate coordination via the deprotonated hydroxyl oxygen and the carbonyl oxygen.

Thermodynamic Stability: The Preorganization Effect

To understand why PIPOH forms exceptionally stable complexes with hard metal ions like Zirconium (Zr⁴⁺) and Uranyl (UO₂²⁺), we must examine the thermodynamics of complexation.

Linear hydroxamic acids exist in a dynamic equilibrium between the E (trans) and Z (cis) conformations. However, bidentate metal coordination strictly requires the Z conformation so that both oxygen atoms can simultaneously donate electron density to the metal center. When a linear hydroxamate binds a metal, it must undergo an E → Z isomerization. This conformational shift incurs a significant entropic and enthalpic energy penalty, which subtracts from the overall Gibbs free energy (ΔG) of complexation, thereby lowering the stability constant (log β)[2].

Conversely, the piperidin-2-one ring of PIPOH sterically locks the hydroxamate group into the Z conformation. This preorganization effect eliminates the isomerization energy penalty. When PIPOH binds a metal ion, the full thermodynamic driving force of the oxygen-metal bond formation is realized, resulting in highly stable chelate complexes[2][3].

G Linear Linear Hydroxamate (E/Z Equilibrium) Penalty Conformational Energy Penalty Linear->Penalty Requires flip to Z Metal Hard Metal Ion (Zr(IV), U(VI)) Penalty->Metal Binds metal Cyclic CAS 26546-87-2 (PIPOH) Cyclic Hydroxamate Preorg Preorganized Z-Conformation Cyclic->Preorg Structural lock Preorg->Metal Direct binding Complex Highly Stable Chelate Complex Metal->Complex Enhanced log β

Conformational preorganization of PIPOH enhances thermodynamic stability by eliminating the E/Z penalty.

Applications in Drug Development

This thermodynamic superiority is actively leveraged in radiopharmacy. For instance, in ⁸⁹Zr-immunoPET imaging, the standard chelator deferoxamine (DFO) suffers from in vivo demetalation because its linear hydroxamate arms are thermodynamically susceptible to dissociation. By integrating the PIPOH motif into the chelator backbone to create DFOcyclo *, researchers have achieved unprecedented in vivo stability, preventing the hazardous accumulation of free ⁸⁹Zr in bone tissue[2]. Furthermore, Density Functional Theory (DFT) calculations and experimental speciation studies confirm that PIPOH derivatives exhibit superior log β values for Uranyl (UO₂²⁺) sequestration compared to traditional ligands[4].

Experimental Protocol: Thermodynamic Speciation Profiling

To empirically validate the thermodynamic stability of PIPOH-metal complexes, a rigorous, self-validating multi-technique approach is required. Relying solely on potentiometry can lead to mathematical artifacts in speciation models. By coupling potentiometry with UV-Vis spectrophotometry, we cross-validate macroscopic protonation constants with microscopic speciation data[3].

Step-by-Step Methodology

Phase 1: System Preparation and Calibration

  • Ionic Strength Standardization: Prepare all ligand (PIPOH) and metal (e.g., UO₂(NO₃)₂) solutions in a 0.1 M KNO₃ background matrix at 298.2 K.

    • Causality: Maintaining a high, constant ionic strength ensures that the activity coefficients of the species remain constant. This allows the use of molar concentrations in place of activities for the calculation of equilibrium constants (log β).

  • Electrode Calibration: Calibrate the glass electrode via a strong acid-strong base titration (e.g., HNO₃ vs. KOH) to determine the standard electrode potential (E°) and the ionic product of water (pKw) under the specific matrix conditions.

Phase 2: Potentiometric Titration 3. Ligand pKa Determination: Titrate a 1.0 mM solution of PIPOH from pH 2.0 to 11.0 using CO₂-free 0.1 M KOH. Record the electromotive force (EMF) after stabilization at each injection. 4. Complexation Titration: Introduce the target metal ion at varying Ligand-to-Metal ratios (e.g., 2:1, 3:1, 4:1) and repeat the titration.

  • Causality: Multiple ratios are required to force the formation of different stoichiometric species (e.g., ML, ML₂, ML₃), ensuring the speciation model is mathematically robust.

Phase 3: Spectrophotometric Tracking 5. Aliquot Analysis: Simultaneously extract aliquots at specific pH intervals during the titration and measure their UV-Vis or Raman spectra.

  • Causality: Metal-to-ligand charge transfer (MLCT) bands shift depending on the coordination environment. Spectrophotometry provides direct physical evidence of species formation, preventing the misassignment of overlapping equilibria in the potentiometric data.

Phase 4: Data Refinement 6. Hyperquad Modeling: Input the combined EMF and absorbance data into refinement software (e.g., Hyperquad). Fit the data to extract the global stability constants (log β) for all identified species.

G Prep 1. System Setup (0.1 M KNO3, 298.2 K) Titration 2. Potentiometry (Determine pKa & Binding) Prep->Titration Constant ionic strength Spectro 3. UV-Vis / Raman (Speciation Tracking) Titration->Spectro Aliquot analysis Data 4. Hyperquad Refinement (Extract log β) Spectro->Data Multi-wavelength fit

Self-validating experimental workflow for determining the thermodynamic stability of PIPOH complexes.

References

  • National Center for Biotechnology Information (NCBI). "2-Piperidinone, 1-hydroxy- | C5H9NO2 | CID 9931459" PubChem. Available at:[Link]

  • Tsushima, S., et al. "Design and Modulation of Selectivity toward Vanadium(V) and Uranium(VI) Ions: Coordination Properties and Affinity of Hydroxylamino-Triazine Siderophores" Inorganic Chemistry, ACS Publications. Available at:[Link]

  • Raavé, R., et al. "Direct comparison of the in vitro and in vivo stability of DFO, DFO* and DFOcyclo* for 89Zr-immunoPET" Theranostics, PMC. Available at:[Link]

  • Kirby, M. E., et al. "Stability Series for the Complexation of Six Key Siderophore Functional Groups with Uranyl Using Density Functional Theory" The Journal of Physical Chemistry A, ACS Publications. Available at:[Link]

Sources

Exploratory

Electronic Properties and Hydrogen Bonding Potential of N-Hydroxy Lactams: A Technical Guide for Drug Design

Executive Summary N-hydroxy lactams, structurally defined as cyclic hydroxamic acids, represent a highly privileged scaffold in modern medicinal chemistry. Characterized by an N-OH group integrated adjacent to a carbonyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-hydroxy lactams, structurally defined as cyclic hydroxamic acids, represent a highly privileged scaffold in modern medicinal chemistry. Characterized by an N-OH group integrated adjacent to a carbonyl within a cyclic framework, these molecules exhibit unique electronic properties and a dual capacity for hydrogen bonding. This technical guide explores the molecular orbital dynamics, physicochemical properties, and field-proven experimental protocols associated with N-hydroxy lactams, providing drug development professionals with a rigorous framework for deploying this pharmacophore in target-directed drug design.

Electronic Structure and Molecular Orbital Dynamics

Resonance, Hybridization, and Polarization

The electronic architecture of N-hydroxy lactams is dictated by the interplay between the cyclic amide system and the electronegative hydroxyl substituent. The nitrogen atom exhibits sp2 -like hybridization, driven by resonance delocalization of its lone pair into the adjacent carbonyl π∗ orbital. However, the presence of the highly electronegative oxygen atom on the nitrogen exerts a strong inductive electron-withdrawing effect. This pulls electron density away from the amide bond, effectively increasing the electrophilicity of the carbonyl carbon and polarizing the N-O bond compared to standard aliphatic lactams.

Nitrenium Ion Formation and Reactivity

A critical consequence of the polarized N-O bond is the propensity of N-hydroxy lactams to undergo heterolytic cleavage, generating highly reactive electrophilic nitrenium ions. In biological systems, this often occurs post-metabolism; the N-hydroxy group is conjugated by Phase II enzymes (e.g., sulfotransferases) into a reactive sulfate ester. The exceptional leaving group ability of the sulfate drives an SN​1 displacement, yielding a nitrenium ion [1][1].

The ground state of these nitrenium ions dictates their reactivity. Computational studies reveal that the singlet state is frequently stabilized by allyl cation-like conjugation with the adjacent cyclic system, allowing for concerted insertion reactions. Conversely, triplet states behave more like diradicals [2][2]. While this electrophilic nature can be harnessed for targeted covalent drug design, it is also the mechanism behind the genotoxicity of certain natural products (e.g., aristolactams), which form stable covalent DNA adducts at the exocyclic amino groups of adenine and guanine [3][3].

G N_Hydroxy N-Hydroxy Lactam PhaseII Phase II Metabolism N_Hydroxy->PhaseII Enzymatic Activation Ester O-Sulfate Ester PhaseII->Ester Heterolysis N-O Bond Heterolysis Ester->Heterolysis Nitrenium Nitrenium Ion Heterolysis->Nitrenium -SO4^2- DNA Covalent DNA Adduct Nitrenium->DNA Off-Target Toxicity Target Targeted Binding Nitrenium->Target On-Target Design

Fig 1: Nitrenium ion generation pathway and subsequent electrophilic reactivity.

Hydrogen Bonding Potential and Physicochemical Profiling

Dual Hydrogen-Bonding Nature

N-hydroxy lactams are formidable participants in non-covalent molecular recognition due to their dual functionality. They act as potent hydrogen bond donors via the N-OH proton and as versatile hydrogen bond acceptors via both the carbonyl oxygen and the hydroxyl oxygen. The electron-withdrawing capacity of the cyclic amide system significantly enhances the polarization of the N-OH bond, rendering the hydroxyl proton highly acidic compared to standard aliphatic alcohols or amines [4][4].

pKa and Lipophilicity (logD)

The thermodynamic stability of the hydroxamate anion dictates the acidity of these compounds. In aqueous environments, the hydroxyl group of cyclic hydroxamic acids typically loses its proton with a pKa​ ranging between 8.5 and 9.5 [5][5]. Because they are approximately 1% ionized at physiological pH (7.4), they maintain sufficient neutrality to ensure passive membrane permeability, while retaining the ability to rapidly deprotonate upon encountering a highly basic or positively charged microenvironment (such as a metalloenzyme active site) [6][6].

Applications in Medicinal Chemistry and Drug Design

The unique electronic and hydrogen-bonding profile of N-hydroxy lactams translates directly into high-value pharmacological applications:

  • Metalloenzyme Inhibition: The N-OH and C=O groups form a highly stable bidentate chelate with transition metals. This is the core mechanism for Histone Deacetylase (HDAC) inhibitors (coordinating Zn2+ ) and antibacterial LpxC inhibitors.

  • Siderophore Mimicry: By exploiting bacterial iron uptake pathways, N-hydroxy lactams can strongly bind Fe3+ , acting as "Trojan horse" vectors to shuttle conjugated antibiotics (e.g., cefiderocol) across Gram-negative outer membranes [7][7].

  • PARP-1 Inhibition: Cyclic aryl hydroxamic acids, such as N-hydroxyphenanthridinones, utilize their robust hydrogen-bonding network to anchor deeply into the catalytic domain of Poly (ADP-ribose) polymerase, achieving low-nanomolar inhibition [8][8].

Experimental Protocols and Workflows

Protocol 1: Synthesis via Castagnoli-Cushman Cyclocondensation

The Castagnoli-Cushman reaction provides a scalable, self-validating route to highly substituted N-hydroxy lactams utilizing 3-arylglutaconic anhydrides and oximes [7][7].

Causality & Design Rationale: The use of DMSO as a polar aprotic solvent is critical; it stabilizes the zwitterionic intermediates formed during the initial nucleophilic attack. The elevated temperature (110 °C) provides the activation energy necessary for the subsequent decarboxylation step. The loss of CO2​ gas acts as an irreversible thermodynamic sink, driving the equilibrium entirely toward the cyclized N-hydroxy lactam and preventing retro-condensation.

Step-by-Step Methodology:

  • Preparation: Charge a dry, pressure-resistant reaction vessel with 3-arylglutaconic anhydride (1.0 equiv) and the selected oxime (1.2 equiv).

  • Solvation: Suspend the reagents in anhydrous DMSO (0.5 M concentration relative to the anhydride).

  • Cyclocondensation: Seal the vessel and heat the mixture to 110 °C with continuous magnetic stirring for 18 hours. Validation check: Monitor for the cessation of gas evolution ( CO2​ ), indicating the completion of the decarboxylation step.

  • Quenching & Precipitation: Cool the reaction to room temperature and pour the mixture into ice-cold distilled water (10 volumes). The β,γ -unsaturated N-hydroxy lactam will precipitate.

  • Isolation: Collect the precipitate via vacuum filtration, wash with cold water, and recrystallize from ethanol to yield the pure product.

G Step1 Anhydride + Oxime Step2 Dissolve in DMSO Step1->Step2 Step3 Heat 110 °C 18 h Step2->Step3 Step4 In situ Decarboxylation Step3->Step4 Step5 N-Hydroxy Lactam Step4->Step5

Fig 2: Castagnoli-Cushman synthesis workflow for N-hydroxy lactams.

Protocol 2: Colorimetric Quantification of Hydrogen-Bond Donating Ability

To quantify the H-bond donating strength of the N-OH group, a colorimetric titration utilizing a hydrogen-bond-accepting sensor is employed [9][9].

Causality & Design Rationale: The titration must be performed in dichloromethane ( CH2​Cl2​ ). Unlike water or DMSO, CH2​Cl2​ is a non-competing solvent that limits confounding effects from solvent-solute interactions, thereby isolating and amplifying the specific hydrogen-bonding interaction between the N-hydroxy lactam and the sensor. Performing the titration at two different sensor concentrations self-validates the assay by ensuring the calculated equilibrium constant ( Keq​ ) is independent of medium effects.

Step-by-Step Methodology:

  • Stock Preparation: Prepare a 1.0×10−4 M stock solution of a colorimetric H-bond acceptor sensor (e.g., a highly conjugated phenolate dye) in anhydrous CH2​Cl2​ .

  • Analyte Preparation: Prepare a concentrated stock solution of the N-hydroxy lactam (0.1 M) in CH2​Cl2​ .

  • Titration: In a quartz cuvette, add 2.5 mL of the sensor solution. Sequentially spike in 5–10 μL aliquots of the N-hydroxy lactam stock.

  • Spectroscopic Measurement: After each addition, record the UV-Vis absorption spectrum. Observe the bathochromic/hypsochromic shift corresponding to the sensor-analyte hydrogen bond complexation.

  • Data Fitting: Plot the change in absorbance ( ΔA ) against the concentration of the N-hydroxy lactam. Fit the data to a 1:1 binding isotherm to extract the association constant ( Keq​ ). Calculate lnKeq​ to establish the relative H-bond donating ability.

Quantitative Data Summaries

Table 1: Comparative Physicochemical and Hydrogen Bonding Parameters | Compound Class | Typical pKa​ | H-Bond Donating Ability ( lnKeq​ ) | Primary H-Bond Acceptors | | :--- | :--- | :--- | :--- | | N-Hydroxy Lactams | 8.5 - 9.5 | ~4.02 | C=O, N-OH (Oxygen) | | Secondary Amides | 15 - 16 | ~2.41 | C=O | | Aliphatic Alcohols | 15 - 16 | < 2.00 | -OH (Oxygen) | | Phenols | ~10.0 | ~3.35 | -OH (Oxygen) |

Table 2: Biological Targets and Mechanisms of N-Hydroxy Lactam Derivatives

Target / Application Mechanism of Action Key Structural Feature

| Histone Deacetylases (HDACs) | Metalloenzyme Inhibition | Bidentate chelation of Zn2+ via C=O and N-OH | | Bacterial Iron Uptake | Membrane Transport Gateway | High-affinity Fe3+ complexation (Siderophore) | | PARP-1 | Competitive Inhibition | H-bond anchoring in the catalytic domain | | DNA (Off-target Toxicity) | Covalent Adduct Formation | Nitrenium ion generation via N-O heterolysis |

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Foundational

1-Hydroxypiperidin-2-one (PIPOH): Comprehensive Toxicity Profile, Safety Data, and Chelation Dynamics

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Guide Executive Summary 1-Hydroxypiperidin-2-one (CAS: 26546-87-2), commonly refer...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Guide

Executive Summary

1-Hydroxypiperidin-2-one (CAS: 26546-87-2), commonly referred to as PIPOH, is a cyclic hydroxamic acid of significant interest in coordination chemistry, pharmaceutical synthesis, and actinide decorporation. As a structural mimic of naturally occurring siderophores, PIPOH exhibits a profound affinity for hard metal ions such as Vanadium(V), Iron(III), and Uranium(VI)[1][2]. However, the very mechanisms that make PIPOH an exceptional chelator—its ability to tightly bind essential metals—also dictate its toxicological profile.

This guide synthesizes the physicochemical properties, MSDS-backed toxicity data, and field-proven experimental protocols for PIPOH, providing a comprehensive framework for safe handling and advanced application.

Structural Dynamics and Mechanism of Action

The Entropic Advantage of Preorganization

Unlike linear hydroxamic acids (e.g., N-methylacetohydroxamic acid, NMAH), PIPOH is a cyclic molecule. This cyclic nature "locks" the oxygen donor atoms into a cis conformation. When acting as a bidentate ligand, PIPOH does not need to undergo a significant conformational change to bind a metal center.

From a thermodynamic perspective, this preorganization minimizes the entropic penalty ( ΔS ) typically associated with ligand reorganization during complexation. Consequently, PIPOH forms highly stable complexes with uranyl ions ([UO₂]²⁺), outperforming its linear counterparts in acidic to neutral environments[2][3].

Biological Implications and Toxicity Causality

The biological toxicity of PIPOH is intrinsically linked to its coordination chemistry. The molecule can penetrate biological membranes due to its relatively low molecular weight and favorable partition coefficient. Once systemic, PIPOH can induce toxicity through two primary pathways:

  • Metalloenzyme Interference: By stripping or inappropriately coordinating with essential metal cofactors (e.g., zinc, iron) in biological systems.

  • Nitric Oxide (NO) Donation: Hydroxamic acids can undergo enzymatic or hydrolytic degradation to release reactive nitrogen species, leading to oxidative stress and cellular irritation[4].

Toxicity Profile and MSDS Safety Data

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, PIPOH presents significant acute and localized hazards[5][6]. Strict adherence to safety protocols is non-negotiable.

Table 1: Physicochemical Properties
PropertyValueCausality / Relevance
CAS Number 26546-87-2Unique chemical identifier[5].
Molecular Formula C₅H₉NO₂Dictates low molecular weight (115.13 g/mol ), enabling rapid dermal and mucosal absorption[7].
Physical State White to light yellow solidProne to aerosolization if handled as a dry powder without proper ventilation[8].
Solubility Soluble in water & polar organicsFacilitates rapid systemic distribution upon accidental ingestion or dermal exposure[9].
Table 2: GHS Hazard Classifications & Mitigation
Hazard ClassCategoryHazard StatementEngineering Control / PPE
Acute Toxicity Category 4H302 + H312 + H332: Harmful if swallowed, in contact with skin, or inhaled.Handle exclusively in a Class II Biological Safety Cabinet or chemical fume hood. Nitrile gloves (double-layered) required[5][6].
Skin Irritation Category 2H315: Causes skin irritation.Wear chemically resistant lab coats. Immediate washing of exposed skin with copious amounts of water[5][6].
Eye Irritation Category 2AH319: Causes serious eye irritation.Splash-proof chemical goggles or full-face shields are mandatory[5][6].
STOT (Single Exposure) Category 3H336: May cause drowsiness or dizziness.Ensure ambient laboratory air exchange rates exceed 10 ACH (Air Changes per Hour)[5].

Logical Flow of Chelation and Toxicity

The following graph illustrates the dual nature of PIPOH: its utility in high-affinity metal chelation versus its biological toxicity pathways.

G PIPOH 1-hydroxypiperidin-2-one (PIPOH) Metal Hard Metal Ions (e.g., U(VI), V(V)) PIPOH->Metal Preorganized Chelation Enzyme Metalloenzyme Interference PIPOH->Enzyme Biological Exposure Complex Stable Bidentate Complex [UO2(PIPO)2(H2O)] Metal->Complex pH < 5 Tox Systemic Toxicity (Acute Tox 4) Enzyme->Tox Mechanism of Action

Caption: Logical flow of PIPOH's dual nature: high-affinity metal chelation vs. biological toxicity.

Experimental Protocols: Safe Handling and Uranyl Complexation

To leverage PIPOH for actinide chelation while mitigating its Category 4 Acute Toxicity, the following self-validating protocol must be used. This methodology ensures the formation of the [UO2​(PIPO)2​(H2​O)] complex while preventing the generation of toxic aerosols[1][2][10].

Protocol: Synthesis of Uranyl-PIPOH Complex [UO2​(PIPO)2​(H2​O)]

Prerequisites:

  • Conduct all work in a certified fume hood.

  • Wear double nitrile gloves, safety goggles, and a particulate respirator if handling dry PIPOH powder.

Step-by-Step Methodology:

  • Ligand Preparation: Weigh 2.0 mmol of PIPOH (approx. 230 mg) using an analytical balance in a static-free environment. Dissolve the powder in 10 mL of a 0.1 M KNO3​ aqueous solution.

    • Causality: The KNO3​ medium maintains a constant ionic strength, which is critical for stabilizing the thermodynamic equilibrium of the complexation reaction.

  • Metal Introduction: Slowly add 1.0 mmol of uranyl nitrate hexahydrate [UO2​(NO3​)2​⋅6H2​O] to the PIPOH solution under continuous magnetic stirring. This establishes the required 2:1 ligand-to-metal stoichiometric ratio.

  • pH Modulation (Critical Step): Monitor the solution with a calibrated pH probe. Carefully titrate the mixture using 0.1 M KOH until the pH reaches exactly 4.5.

    • Causality: Maintaining the pH strictly below 5 is a self-validating control. If the pH exceeds 5, the uranyl ion will rapidly hydrolyze into insoluble hydroxo species (e.g., [(UO2​)2​(μ−OH)2​]2+ ), precipitating out of solution and ruining the yield. A pH of 4.5 ensures PIPOH is sufficiently deprotonated ( PIPO− ) for bidentate coordination without triggering metal hydrolysis.

  • Crystallization: Remove the stirring bar and allow the slightly acidic solution to stand undisturbed at room temperature ( 298.2 K ) in a dark environment. Slow evaporation over 48-72 hours will yield high-purity crystals of [UO2​(PIPO)2​(H2​O)] .

  • Validation: Isolate the crystals via vacuum filtration. Validate the complex structure using Raman spectroscopy; the presence of a strong symmetric stretching vibration ( ν1​ ) of the U=O bond around 860−870 cm−1 confirms successful equatorial coordination by the PIPOH ligands.

References

  • NextSDS Database. 1-hydroxypiperidin-2-one — Chemical Substance Information.[Link]

  • PubChem, National Institutes of Health. 2-Piperidinone, 1-hydroxy- | C5H9NO2 | CID 9931459.[Link]

  • ChemBK. 1-hydroxypiperidine-2-one_化工百科.[Link]

  • K. K. Sharma, et al. Stability Series for the Complexation of Six Key Siderophore Functional Groups with Uranyl Using Density Functional Theory. The Journal of Physical Chemistry A, ACS Publications (2020).[Link]

  • A. Sornosa-Ten, et al. Design and Modulation of Selectivity toward Vanadium(V) and Uranium(VI) Ions: Coordination Properties and Affinity of Hydroxylamino-Triazine Siderophores. Inorganic Chemistry, ACS Publications (2023).[Link]

  • ResearchGate. Synthesis of Cyclic Hydroxamic Acids through -NOH Insertion of Ketones.[Link]

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Exploratory

Unveiling the 1-Hydroxypiperidin-2-One Scaffold: A Technical Guide to Identification and Characterization

The 1-hydroxypiperidin-2-one moiety—a six-membered cyclic hydroxamic acid (N-hydroxy lactam)—is a privileged, high-value scaffold in natural product chemistry. Frequently embedded within the structures of microbial sider...

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Author: BenchChem Technical Support Team. Date: April 2026

By: Senior Application Scientist

The 1-hydroxypiperidin-2-one moiety—a six-membered cyclic hydroxamic acid (N-hydroxy lactam)—is a privileged, high-value scaffold in natural product chemistry. Frequently embedded within the structures of microbial siderophores (such as the exochelins and alcaligin) and various alkaloid derivatives, this functional group is an evolutionary masterpiece designed for high-affinity metal chelation[1].

As a Senior Application Scientist, I approach the identification of this scaffold not merely as a routine structural elucidation task, but as a systems-level analytical challenge. The inherent polarity, tautomeric complexity, and metal-binding affinity of the N-hydroxy lactam group demand a highly tailored, self-validating workflow. This whitepaper deconstructs the chemical logic, analytical strategies, and step-by-step methodologies required to confidently identify and characterize 1-hydroxypiperidin-2-one natural products.

The Chemical Logic of the Scaffold

To identify a molecule, one must first understand its physical and electronic behavior. The 1-hydroxypiperidin-2-one ring is defined by the adjacent positioning of a carbonyl group and an N-hydroxyl group.

Causality in Chemical Behavior:

  • Metal Coordination: The preorganization of the cyclic structure restricts the conformational freedom of the hydroxamate oxygen atoms. Upon deprotonation of the N-hydroxyl group, the scaffold acts as a potent bidentate ligand, utilizing both the carbonyl oxygen and the deprotonated N-O⁻ to form highly stable complexes with hard Lewis acids like Fe(III) and U(VI)[2].

  • Tautomerization and Polarity: The lactam-lactim tautomerism, coupled with the hydrogen-bonding capacity of the N-OH group, renders these natural products highly polar and amphiphilic. This polarity dictates our choice of extraction media, as traditional liquid-liquid extraction with non-polar solvents often results in poor recovery.

  • Reactivity: The cyclic hydroxamic acid can undergo specific ring expansions or N-O bond cleavages under oxidative conditions, a feature that synthetic chemists exploit for skeletal editing[3]. In analytical workflows, this lability requires gentle ionization techniques during mass spectrometry.

Pathway S Apo-Scaffold (N-hydroxy lactam) C Holo-Complex (Chelate) S->C Deprotonation M Fe(III) / U(VI) Target M->C Coordination R Receptor Recognition C->R Transport U Intracellular Release R->U Reduction

Fig 1. Metal chelation and cellular uptake pathway of cyclic hydroxamic acids.

Self-Validating Experimental Protocol

In my experience optimizing natural product discovery pipelines, linear protocols are prone to false positives. The methodology detailed below is designed as a self-validating system , where the output of each phase is orthogonally verified before proceeding to the next, ensuring absolute trustworthiness in the final structural assignment.

Phase 1: Targeted Cultivation and Solid-Phase Extraction (SPE)
  • Iron-Depleted Cultivation: Cultivate the target microbial strain in a highly iron-deficient minimal medium (e.g., modified M9 broth treated with Chelex-100).

    • Causality: Iron starvation derepresses the Ferric Uptake Regulator (Fur) protein, forcing the biosynthetic gene clusters to hyper-produce hydroxamate siderophores.

  • Resin-Based Capture: After 72 hours, centrifuge the broth and pass the cell-free supernatant through an Amberlite XAD-16 polymeric resin column. Wash with deionized water and elute with 100% methanol.

    • Causality: The 1-hydroxypiperidin-2-one scaffold is too polar for efficient ethyl acetate extraction. Polymeric resins effectively trap these amphiphilic molecules via hydrophobic interactions with the piperidine backbone while tolerating the polar N-OH group.

Phase 2: Orthogonal Validation (Colorimetric & MS)
  • FeCl₃ / CAS Colorimetric Assay: Treat a 10 µL aliquot of the methanolic eluate with a 2% aqueous FeCl₃ solution.

    • System Validation: A rapid color shift to deep red/purple confirms the presence of the cyclic hydroxamate (charge-transfer complex). If negative, the extraction failed or the culture did not produce the target scaffold, saving expensive downstream instrument time.

  • LC-HRMS/MS Profiling: Inject the validated eluate into a High-Resolution Mass Spectrometer coupled to a reversed-phase C18 column. Crucial: Use an acidic mobile phase (0.1% Formic Acid in Water/Acetonitrile).

    • Causality: The acidic modifier suppresses the ionization of the hydroxamate hydroxyl group, preventing peak tailing and ensuring sharp, reproducible chromatographic resolution. Look for the diagnostic MS/MS neutral losses of 17 Da (-OH) and 28 Da (-CO) from the piperidinone ring.

Phase 3: Structural Elucidation
  • NMR Spectroscopy: Purify the target mass via preparative HPLC. Dissolve the lyophilized powder in a strictly aprotic solvent like DMSO- d6​ for NMR analysis.

    • Causality: Using protic solvents (like D₂O or CD₃OD) will cause the N-OH proton to exchange with deuterium, rendering it invisible. In DMSO- d6​ , the N-OH proton appears as a highly deshielded, broad singlet, definitively confirming the 1-hydroxypiperidin-2-one scaffold[1].

Workflow A Iron-Deficient Cultivation B XAD-16 Resin Extraction A->B Induces Expression C FeCl3 Colorimetric Assay B->C Desalts & Enriches D LC-HRMS/MS Profiling C->D Validates Hydroxamates E NMR Elucidation D->E Isolates Scaffold

Fig 2. Self-validating analytical workflow for 1-hydroxypiperidin-2-one isolation.

Quantitative Data & Spectroscopic Benchmarks

To ensure rigorous data interpretation, I have summarized the critical spectroscopic and thermodynamic benchmarks for the 1-hydroxypiperidin-2-one scaffold. Comparing your experimental data against these parameters provides a robust framework for positive identification.

Table 1: Spectroscopic and Binding Parameters of the 1-Hydroxypiperidin-2-one Scaffold

ParameterExpected Value / RangeAnalytical TechniqueDiagnostic Significance
¹H NMR (N-OH) 9.0 – 10.5 ppm¹H NMR (DMSO- d6​ )Highly deshielded, exchangeable proton; confirms the presence of the N-hydroxy lactam[1].
¹³C NMR (C=O) 165.0 – 172.0 ppm¹³C NMRCarbonyl carbon of the cyclic hydroxamate; shifted slightly upfield compared to standard amides.
IR Stretch (C=O) 1620 – 1650 cm⁻¹FT-IR SpectroscopyShifted to a lower frequency due to strong intramolecular hydrogen bonding and resonance.
MS/MS Neutral Loss -17 Da, -28 DaESI-MS/MS (Pos. Mode)Sequential loss of the hydroxyl radical/water and carbon monoxide from the piperidinone core.
Fe(III) Binding (log β) ~ 25.0 – 30.0Potentiometric TitrationIndicates incredibly strong hexadentate chelation when arrayed in a trimeric siderophore format.
U(VI) Binding (log β₁₁₀) 7.0 – 17.0DFT / PotentiometryDemonstrates potent actinide sequestration potential, heavily influenced by the preorganization of the cyclic scaffold[2].
Conclusion

Identifying natural products bearing the 1-hydroxypiperidin-2-one scaffold requires a departure from standard non-polar extraction and generic LC-MS workflows. By understanding the causality behind the molecule's high polarity, metal-binding affinity, and tautomeric nature, researchers can implement the self-validating protocols outlined above. This ensures high-fidelity isolation, precise structural elucidation, and the accelerated discovery of novel metal-chelating therapeutics.

References
  • Stability Series for the Complexation of Six Key Siderophore Functional Groups with Uranyl Using Density Functional Theory | The Journal of Physical Chemistry A Source: American Chemical Society (ACS) URL:[Link]

  • Total Synthesis of Exochelin MN and Analogues | The Journal of Organic Chemistry Source: American Chemical Society (ACS) URL:[Link]

  • Synthesis of Cyclic Hydroxamic Acids through -NOH Insertion of Ketones Source: ResearchGate URL:[Link]

Sources

Protocols & Analytical Methods

Method

reductive amination strategies for N-alkylated hydroxypiperidinones

Application Note: Advanced Reductive Amination Strategies for N-Alkylated Hydroxypiperidinones Introduction & Strategic Significance Hydroxypiperidinones (e.g., 3-hydroxy- or 5-hydroxypiperidin-2-ones) are highly valued...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Reductive Amination Strategies for N-Alkylated Hydroxypiperidinones

Introduction & Strategic Significance

Hydroxypiperidinones (e.g., 3-hydroxy- or 5-hydroxypiperidin-2-ones) are highly valued structural scaffolds in drug discovery, frequently serving as the core for glycosidase inhibitors, azasugars, and conformationally restricted peptidomimetics[1]. The functionalization of these scaffolds via N-alkylation is a critical step in generating structural diversity. While direct alkylation with alkyl halides is possible, it is often plagued by competing O-alkylation at the hydroxyl group and over-alkylation. Reductive amination circumvents these issues, offering exquisite chemoselectivity, mild reaction conditions, and high atom economy[2].

Mechanistic Insights and Reagent Selection

Reductive amination proceeds via the condensation of an amine with a ketone/aldehyde to form an intermediate imine or iminium ion, which is subsequently reduced to the alkylated amine[2]. When applying this to hydroxypiperidinones, the reaction environment must be carefully controlled to prevent side reactions such as hydroxyl elimination (dehydration) or lactam ring-opening.

Causality in Reducing Agent Selection:

  • Sodium Triacetoxyborohydride (STAB, NaBH(OAc)3): This is the premier reagent for the reductive amination of piperidinones[3]. The electron-withdrawing acetoxy ligands significantly attenuate the nucleophilicity of the borohydride. Consequently, STAB is unreactive toward the parent hydroxypiperidinone but rapidly reduces the more electrophilic protonated iminium ion. This kinetic differentiation ensures high chemoselectivity. Furthermore, STAB operates optimally in weakly acidic environments (e.g., in the presence of acetic acid), which facilitates iminium formation without triggering acid-catalyzed dehydration of the hydroxyl group[3].

  • Catalytic Hydrogenation (Pd(OH)2/C, H2): Transition-metal-catalyzed reductive amination is highly effective for synthesizing "all-cis" substituted piperidines and azasugars[1]. Pearlman's catalyst (Pd(OH)2/C) is particularly useful for sterically demanding cyclic imines. The causality here is stereochemical: the heterogeneous catalyst surface directs the addition of hydrogen to the less sterically hindered face of the piperidinone ring, providing excellent diastereocontrol[1]. It is also the method of choice when simultaneous deprotection (e.g., N-debenzylation) is required[4].

Strategic Decision Workflow

Selecting the appropriate reductive amination strategy depends on the steric bulk of the amine, the required stereochemistry, and the presence of protecting groups. The following workflow outlines the logical decision-making process.

Workflow Start Hydroxypiperidinone + Amine CheckSteric Is the amine sterically hindered? (e.g., t-butyl) Start->CheckSteric UseCyanoboro Use NaBH3CN + Ti(iPr)4 (Harsh but effective) CheckSteric->UseCyanoboro Yes CheckDeprotect Is simultaneous deprotection (e.g., N-Bn) required? CheckSteric->CheckDeprotect No UseHydrogenation Use Pd(OH)2/C, H2 (Stereoselective, all-cis) CheckDeprotect->UseHydrogenation Yes UseSTAB Use STAB + AcOH (Standard, Mild, Chemoselective) CheckDeprotect->UseSTAB No

Decision workflow for selecting a reductive amination strategy.

Quantitative Data: Comparison of Reducing Agents

The table below summarizes the empirical performance of various reducing agents specifically applied to piperidinone scaffolds.

Reducing AgentTypical YieldChemoselectivityReaction TimeOptimal pHKey Advantage for Hydroxypiperidinones
STAB (NaBH(OAc)3) 85–95%Excellent2–16 h5–6Mild; no toxic byproducts; highly selective for iminium over ketone[3].
NaBH3CN 60–80%Good12–24 h4–5Effective for sterically hindered amines; requires careful pH monitoring.
Pd(OH)2/C, H2 75–90%High12–48 hNeutralExcellent diastereocontrol; atom economical; enables tandem deprotection[1].

Validated Experimental Protocols

Protocol A: Mild Reductive Amination using STAB

This protocol is optimized for acid-sensitive hydroxypiperidinones, ensuring maximum conversion while suppressing hydroxyl elimination.

  • Step 1: Imine Formation. In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve the hydroxypiperidinone (1.0 equiv) and the primary/secondary amine (1.05 equiv) in anhydrous 1,2-dichloroethane (DCE) (0.2 M concentration).

  • Step 2: Acidification. Add glacial acetic acid (1.0 equiv) dropwise at room temperature.

    • Self-Validating Mechanism: The equimolar addition of acetic acid precisely tunes the pH to ~5. This catalyzes the dehydration of the hemiaminal to the iminium ion without protonating the ketone oxygen, which would otherwise invite direct reduction of the starting material[3].

  • Step 3: Reduction. Cool the reaction mixture to 0 °C using an ice bath. Add STAB (1.5 equiv) portion-wise over 15 minutes.

    • Causality: Portion-wise addition at 0 °C controls the exothermic reduction and minimizes the generation of H2 gas, preventing the reaction from stalling and ensuring the structural integrity of the hydroxypiperidinone ring.

  • Step 4: Monitoring & Quench. Allow the reaction to warm to ambient temperature and stir for 14 hours[3]. Monitor the disappearance of the iminium intermediate via LC-MS. Once complete, quench the reaction by slowly adding saturated aqueous NaHCO3 until gas evolution ceases.

  • Step 5: Isolation. Extract the aqueous layer with dichloromethane (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

Protocol B: Diastereoselective Catalytic Hydrogenation

This protocol is designed for the stereoselective synthesis of "all-cis" N-alkylated hydroxypiperidines, leveraging heterogeneous catalysis.

  • Step 1: Substrate Preparation. Dissolve the hydroxypiperidinone (1.0 equiv) and the amine (1.2 equiv) in anhydrous methanol (0.1 M).

  • Step 2: Catalyst Addition. Flush the reaction vessel with argon. Carefully add 20% Pd(OH)2/C (Pearlman's catalyst, 10% w/w) to the solution.

    • Causality: Pearlman's catalyst is selected over standard Pd/C because its non-pyrophoric nature (when wet) and higher surface activity are superior for reducing sterically demanding cyclic imines[1].

  • Step 3: Hydrogenation. Evacuate the flask and backfill with hydrogen gas three times. Stir the suspension vigorously under a hydrogen balloon (1 atm) at room temperature for 24 hours.

    • Self-Validating Mechanism: The vigorous stirring ensures optimal mass transfer of H2 gas into the liquid phase, which is the rate-limiting step in heterogeneous reductive aminations.

  • Step 4: Filtration & Workup. Purge the flask with argon to remove residual H2. Filter the reaction mixture through a tightly packed pad of Celite, eluting with excess methanol.

    • Causality: The Celite pad traps the finely divided palladium particles, preventing heavy metal contamination of the final pharmaceutical intermediate. Concentrate the filtrate under reduced pressure to yield the crude N-alkylated product.

References

  • Synthesis of “All-Cis” Trihydroxypiperidines from a Carbohydrate-Derived Ketone: Hints for the Design of New β-Gal and GCase Inhibitors. nih.gov. 1

  • An Efficient, Optimized Synthesis of Fentanyl and Related Analogs. nih.gov. 3

  • Transition-Metal-Catalyzed Reductive Amination Employing Hydrogen | Chemical Reviews. acs.org. 2

  • Novel Reductive Amination of Nitriles: An Efficient Route to 5‐Hydroxypiperidone‐Derived N,N‐Acetals. ru.nl. 4

Sources

Application

Application Note: Advanced Functionalization Techniques for the N-Hydroxy Group in Piperidin-2-one

Strategic Context & Chemical Significance 1-Hydroxypiperidin-2-one (also known as N -hydroxy- δ -valerolactam) is a highly privileged cyclic hydroxamic acid scaffold. Historically, acyclic N -O single bonds have been fla...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Context & Chemical Significance

1-Hydroxypiperidin-2-one (also known as N -hydroxy- δ -valerolactam) is a highly privileged cyclic hydroxamic acid scaffold. Historically, acyclic N -O single bonds have been flagged as "structural alerts" in drug discovery due to their propensity to generate reactive, toxic metabolites[1]. However, embedding the N -hydroxy moiety within an endocyclic six-membered lactam ring significantly enhances its metabolic stability, expanding its utility in modern therapeutics[1].

Crucially, the constrained lactam ring restricts the hydroxamate bond to a cis conformation. This geometric pre-organization makes 1-hydroxypiperidin-2-one an exceptional bidentate ligand for chelating hard Lewis acidic metals, such as Zirconium-89, which is heavily utilized in PET imaging radiotracers[2]. Furthermore, functionalized derivatives of this scaffold serve as highly active Hydrogen Atom Transfer (HAT) catalysts for late-stage C–H functionalization[3].

Mechanistic Rationale for N-OH Functionalization

The functionalization of 1-hydroxypiperidin-2-one is driven by the unique stereoelectronic environment of the endocyclic N -OH group.

  • Regioselective O-Alkylation: The N -OH proton is relatively acidic (pKa ~ 8.5) compared to standard aliphatic alcohols. This allows for facile deprotonation using mild carbonate bases. The resulting ambidentate anion undergoes highly regioselective O -alkylation (rather than N -alkylation or C -alkylation) due to the strong α -effect from the adjacent nitrogen lone pair, which maximizes the nucleophilicity of the oxygen atom[4].

  • O-Acylation Dynamics: Converting the N -OH group to an N -acyloxy lactam generates a highly reactive species. The introduction of an electron-withdrawing acyl group weakens the N -O bond, making these derivatives excellent precursors for homolytic cleavage in radical-mediated HAT catalysis[3] or as intermediates for generating highly electrophilic N -acyliminium ions[5].

Validated Experimental Protocols

As a self-validating system, each protocol below incorporates built-in quality control checkpoints to ensure mechanistic fidelity and high product yield.

Protocol A: Regioselective O-Alkylation (Synthesis of Polydentate Chelators)

Objective: To synthesize O -alkylated piperidin-2-one derivatives for use as siderophore mimetics or radiometal chelators[2].

Causality of Reagents:

  • Base (K 2​ CO 3​ ): Chosen over stronger bases like NaH to prevent unwanted α -deprotonation of the lactam ring, which could lead to competitive aldol-type condensations.

  • Solvent (Acetonitrile): A polar aprotic solvent that poorly solvates the oxygen anion, thereby maximizing its nucleophilicity for the S N​ 2 displacement of the alkyl halide[4].

Step-by-Step Procedure:

  • Preparation: In an oven-dried round-bottom flask under an inert argon atmosphere, dissolve 1-hydroxypiperidin-2-one (1.0 equiv, 10 mmol) in anhydrous acetonitrile (0.2 M).

  • Deprotonation: Add anhydrous K 2​ CO 3​ (2.5 equiv, 25 mmol) in one portion. Stir the suspension at room temperature for 15 minutes to allow for complete deprotonation.

  • Electrophile Addition: Dropwise add the desired primary alkyl halide (e.g., 1-bromohexane) (1.2 equiv, 12 mmol).

  • Thermal Activation: Attach a reflux condenser and heat the reaction mixture to 80 °C for 12–16 hours.

  • Workup: Cool to room temperature, filter the mixture through a Celite pad to remove inorganic salts, and concentrate the filtrate under reduced pressure. Purify via flash column chromatography (EtOAc/Hexanes).

Self-Validation & Quality Control:

  • TLC Monitoring: The product will elute significantly faster (higher R f​ ) than the highly polar, hydrogen-bonding starting material.

  • Spectroscopic Validation: In IR spectroscopy, the disappearance of the broad N -OH stretch (~3100–3200 cm −1 ) confirms complete conversion. In 1 H NMR, the appearance of a new triplet corresponding to the O -CH 2​ protons (typically around δ 3.8–4.2 ppm) validates O -alkylation over C -alkylation.

Protocol B: O-Acylation for Radical Precursor Generation

Objective: To synthesize N -acyloxy lactams used in HAT catalysis[3].

Causality of Reagents:

  • Base (Triethylamine, Et 3​ N): Acts as an acid scavenger to neutralize the HCl byproduct. Removing HCl is critical, as strongly acidic conditions can trigger premature N -O bond cleavage or lactam hydrolysis[5].

  • Solvent (Dichloromethane, DCM): A non-nucleophilic solvent that prevents competitive consumption of the acyl chloride.

Step-by-Step Procedure:

  • Preparation: Dissolve 1-hydroxypiperidin-2-one (1.0 equiv, 5 mmol) in anhydrous DCM (0.1 M) under argon.

  • Base Addition: Add Et 3​ N (1.5 equiv, 7.5 mmol) and cool the reaction flask to 0 °C using an ice-water bath to control the exothermic acylation.

  • Acylation: Slowly add the acyl chloride (e.g., benzoyl chloride) (1.1 equiv, 5.5 mmol) dropwise over 10 minutes.

  • Maturation: Remove the ice bath and allow the reaction to warm to room temperature, stirring for 2 hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO 3​ . Extract the aqueous layer with DCM (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate.

Self-Validation & Quality Control:

  • Spectroscopic Validation: 1 H NMR will show a distinct downfield shift of the lactam ring protons adjacent to the nitrogen due to the strong electron-withdrawing nature of the newly installed N -acyloxy group.

Quantitative Data Summary

The following table summarizes the optimized parameters for divergent functionalization of the N -hydroxy group, providing a comparative baseline for experimental design.

Functionalization PathwayReagents & ConditionsTarget MotifPrimary Downstream ApplicationExpected Yield
O-Alkylation K 2​ CO 3​ , MeCN, 80 °C, R-X N -Alkoxy lactamSiderophores, Radiometal Chelators75–92%
O-Acylation Et 3​ N, DCM, 0 °C to RT, R-COCl N -Acyloxy lactamHAT Catalysts, Radical Precursors85–95%
O-Arylation Cu(OAc) 2​ , Pyridine, Ar-B(OH) 2​ N -Aryloxy lactamCross-coupling intermediates50–75%

Visualizing Functionalization Pathways

G Core 1-Hydroxypiperidin-2-one (N-OH Lactam) Alk_Cond O-Alkylation K2CO3, MeCN, R-X Core->Alk_Cond Acyl_Cond O-Acylation Et3N, DCM, R-COCl Core->Acyl_Cond Aryl_Cond O-Arylation Cu-Catalysis, Ar-B(OH)2 Core->Aryl_Cond O_Alkyl O-Alkyl Piperidin-2-one (Siderophores / Chelators) Alk_Cond->O_Alkyl O_Acyl O-Acyl Piperidin-2-one (HAT Catalysts) Acyl_Cond->O_Acyl O_Aryl O-Aryl Piperidin-2-one (Cross-Coupling Intermediates) Aryl_Cond->O_Aryl

Divergent functionalization pathways of 1-hydroxypiperidin-2-one and their downstream applications.

Sources

Method

Applications of 1-Hydroxypiperidin-2-one (1,2-PIPO) in Complex Peptide Synthesis

Executive Summary & Mechanistic Rationale In the realm of complex peptide synthesis, 1-hydroxypiperidin-2-one (commonly abbreviated as 1,2-PIPO or PIPOH) has emerged as a critical functional building block rather than a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

In the realm of complex peptide synthesis, 1-hydroxypiperidin-2-one (commonly abbreviated as 1,2-PIPO or PIPOH) has emerged as a critical functional building block rather than a simple coupling additive. Unlike its aromatic cousin 1-hydroxypyridin-2-one (HOPO)—which is widely used as a coupling reagent to suppress racemization—1,2-PIPO is a saturated, six-membered cyclic hydroxamic acid. It is primarily incorporated directly into peptide backbones to serve as a highly preorganized, bidentate chelating moiety for hard Lewis acids like Fe³⁺ and Zr⁴⁺[1][2].

The Causality of Conformational Preorganization

The integration of 1,2-PIPO into synthetic peptides is driven by strict thermodynamic principles. Open-chain hydroxamic acids, such as those found in the native siderophore desferrioxamine B (DFO), naturally exist in an equilibrium between E (trans) and Z (cis) isomers[1]. However, metal coordination strictly requires the Z configuration to form a stable bidentate chelate.

By utilizing the cyclic 1,2-PIPO structure, the hydroxamate group is sterically locked into the Z configuration[1]. This preorganization eliminates the entropic penalty associated with the E-to-Z isomerization during metal binding, drastically enhancing both the thermodynamic stability and the in vivo kinetic inertness of the resulting metal-peptide complex[3][4].

Rationale cluster_0 Linear Hydroxamate (DFO) cluster_1 Cyclic Hydroxamate (1,2-PIPO) A E/Z Isomerization (Trans/Cis Equilibrium) B Entropic Penalty During Chelation A->B Metal Binding E In Vivo Metal-Peptide Complex Integrity B->E Suboptimal Stability (In Vivo Release) C Ring Structure Locks Z (Cis) Configuration D Preorganized Geometry Optimal Bidentate Chelation C->D Metal Binding D->E High Stability (Kinetic Inertness)

Thermodynamic advantage of cyclic 1,2-PIPO over linear hydroxamates in metal chelation.

Application I: Synthesis of Octadentate Chelators for ⁸⁹Zr-immunoPET

Context and Rationale

Zirconium-89 (⁸⁹Zr) is a highly desirable radionuclide for Positron Emission Tomography (PET) imaging of monoclonal antibodies due to its 78.4-hour half-life[1]. The clinical standard for ⁸⁹Zr chelation is the peptide-like molecule DFO. However, DFO is hexadentate, leaving the octacoordinate Zr⁴⁺ ion coordinatively unsaturated. This leads to the gradual release of ⁸⁹Zr in vivo, which subsequently accumulates in mineral bone, causing unwanted radiation dose to the marrow[4].

To solve this, researchers developed DFOcyclo* , which extends the DFO backbone with a functionalized 1,2-PIPO derivative[3]. This creates a fully octadentate chelator with a preorganized cyclic hydroxamate arm, yielding vastly superior in vivo stability[5].

Quantitative In Vivo Stability Data

The integration of the 1,2-PIPO moiety translates directly to reduced bone uptake (a proxy for metal release) in murine models.

Table 1: Comparative In Vivo Stability of ⁸⁹Zr-Chelator-Trastuzumab Conjugates (168 h Post-Injection) [4][5]

ChelatorDenticityFemur Uptake (%ID/g)Knee Uptake (%ID/g)Tumor Uptake (%ID/g)
DFO Hexadentate4.5 ± 0.67.8 ± 0.693.1 ± 20.9
DFO Octadentate (Linear)2.0 ± 0.32.68 ± 0.4~93.0
DFOcyclo Octadentate (Cyclic 1,2-PIPO)1.5 ± 0.32.1 ± 0.472.1 ± 14.6

Note: Lower bone (femur/knee) uptake indicates higher kinetic inertness of the radiometal complex.

Protocol: Bioconjugation and Radiolabeling of DFOcyclo*

This protocol is a self-validating system; advancing to in vivo studies is strictly gated by the Quality Control (QC) step to prevent false-positive bone uptake artifacts.

Step 1: Bioconjugation

  • Dissolve 500 µg of the monoclonal antibody (e.g., Trastuzumab) in PBS (pH 7.4).

  • Add a 5-fold molar excess of DFOcyclo*-pPhe-NCS (synthesized via hemisynthesis of Desferal and 1,2-PIPOH[3]) dissolved in DMSO. Ensure final DMSO concentration is <5% v/v.

  • Incubate at 37°C for 2 hours with gentle agitation.

  • Purify the DFOcyclo*-mAb conjugate using a size-exclusion column (e.g., PD-10) pre-equilibrated with PBS.

Step 2: Radiolabeling

  • Add the purified DFOcyclo*-mAb conjugate to 100 µL of 1 M HEPES buffer (pH 7.3)[1].

  • Add 25 MBq of[⁸⁹Zr][Zr(oxalate)₄]⁴⁻ solution, adjusting the pH to 7.4 using 2 M Na₂CO₃[1].

  • Incubate at room temperature for 30 minutes.

Step 3: Self-Validating Quality Control (QC)

  • Spot 1 µL of the reaction mixture onto silica gel impregnated glass microfiber paper (iTLC-SG).

  • Elute with 0.1 M EDTA (pH 5.0). Causality: Free ⁸⁹Zr is chelated by EDTA and migrates to the solvent front ( Rf​=1 ), while the intact [⁸⁹Zr]Zr-DFOcyclo*-mAb remains at the origin ( Rf​=0 )[1].

  • Validation Gate: If radiochemical purity is >95%, proceed to centrifugal filtration (30 kDa MWCO) to formulate for injection[1]. If <95%, the labeling has failed thermodynamically, and the batch must be discarded or re-purified to prevent confounding bone uptake data.

Workflow Step1 1. Hemisynthesis Desferal + 1,2-PIPOH Derivative Step2 2. Deprotection & Activation Yields DFOcyclo*-pPhe-NCS Step1->Step2 Step3 3. Bioconjugation React with Trastuzumab (mAb) Step2->Step3 Step4 4. Radiolabeling Incubate with [89Zr]Zr(oxalate)4 Step3->Step4 Step5 5. QC & Purification iTLC Validation & Centrifugal Filtration Step4->Step5

Workflow for the synthesis and radiolabeling of DFOcyclo-mAb conjugates.*

Application II: Total Synthesis of Siderophore Peptides

Context and Rationale

Pathogenic mycobacteria secrete specialized siderophores, such as Exochelin MN and Mycobactins , to scavenge iron from their host environment[6][7]. These natural products are complex cyclic or linear peptides characterized by the presence of unusual amino acids, including derivatives of 1,2-PIPO (e.g., (S)-3-amino-1-hydroxypiperidin-2-one)[6]. Synthesizing these peptides is notoriously difficult because the cyclic hydroxamate is sensitive to standard peptide deprotection conditions (like strong bases or aggressive hydrogenation).

Protocol: Incorporation of 1,2-PIPO into Peptide Backbones

To successfully incorporate 1,2-PIPO into a peptide backbone (e.g., during the synthesis of Exochelin MN analogues), standard carbodiimide chemistry must be heavily optimized to prevent racemization of the α-carbon adjacent to the cyclic hydroxamate[6][8].

Step 1: Preparation of the Protected 1,2-PIPO Monomer

  • Utilize (S)-3-benzyloxycarbonylamino-1-hydroxypiperidin-2-one as the starting building block[6].

  • Protect the sensitive N-hydroxyl group of the 1,2-PIPO moiety using a benzyl (Bzl) group to prevent unwanted O-acylation during subsequent peptide coupling steps.

Step 2: Peptide Coupling

  • Dissolve the growing peptide chain (free amine) and the protected 1,2-PIPO monomer in anhydrous DMF.

  • Add EDC·HCl and HOAt (1-Hydroxy-7-azabenzotriazole) at 0°C[8][9]. Causality: HOAt is chosen over standard HOBt because its neighboring group effect (via the pyridine nitrogen) significantly enhances the reaction rate and minimizes the racemization of the sterically hindered 1,2-PIPO derivative[9].

  • Add a catalytic amount of DMAP and allow the reaction to warm to room temperature overnight[8].

  • Validation Gate: Monitor coupling completion via LC-MS. The mass of the desired product must be confirmed before proceeding, as unreacted amines will lead to deletion sequences that are nearly impossible to separate from the final product.

Step 3: Global Deprotection

  • Remove the Cbz protecting group selectively in the presence of the hydroxamate-benzyl group by treating the intermediate with 33% HBr in acetic acid[8].

  • Following the completion of the peptide sequence, execute a final catalytic hydrogenolysis (H₂, Pd/C or Pd(OH)₂) to remove the remaining benzyl protecting groups from the 1,2-PIPO hydroxyls, yielding the active metal-chelating peptide[6][7].

References

  • Raavé, R., Sandker, G., Adumeau, P., et al. (2019). "Direct comparison of the in vitro and in vivo stability of DFO, DFO* and DFOcyclo* for 89Zr-immunoPET." European Journal of Nuclear Medicine and Molecular Imaging.[Link]

  • Dong, L., & Miller, M. J. (2002). "Total Synthesis of Exochelin MN and Analogues." The Journal of Organic Chemistry.[Link]

  • Chan, K. H., & Groves, J. T. (2021). "Concise Modular Synthesis and NMR Structural Determination of Gallium Mycobactin T." The Journal of Organic Chemistry.[Link]

Sources

Application

One-Pot Synthesis Methods Involving 1-Hydroxypiperidin-2-one Precursors: A Detailed Guide for Researchers

Introduction: The Versatility of 1-Hydroxypiperidin-2-one in Modern Synthesis The 1-hydroxypiperidin-2-one scaffold, a cyclic hydroxamic acid, has emerged as a privileged structure in medicinal chemistry and drug develop...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Versatility of 1-Hydroxypiperidin-2-one in Modern Synthesis

The 1-hydroxypiperidin-2-one scaffold, a cyclic hydroxamic acid, has emerged as a privileged structure in medicinal chemistry and drug development. Its inherent functionalities—a reactive N-hydroxy group and a lactam ring—provide a versatile platform for the synthesis of a diverse array of complex molecules. These derivatives are instrumental in the development of novel therapeutics, including enzyme inhibitors and iron chelators.[1] This guide provides an in-depth exploration of one-pot synthesis methods that leverage 1-hydroxypiperidin-2-one precursors, offering researchers and drug development professionals a comprehensive resource for designing efficient and elegant synthetic strategies. We will delve into the mechanistic underpinnings of these reactions, providing not just protocols, but also the scientific rationale behind the experimental choices.

Core Synthetic Strategy: Multicomponent Reactions (MCRs)

One-pot syntheses, particularly multicomponent reactions (MCRs), represent a paradigm shift in chemical synthesis, offering significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity from simple starting materials.[2][3] Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are especially powerful tools for the construction of peptidomimetics and other biologically relevant scaffolds.

The Ugi Four-Component Reaction (U-4CR): A Gateway to Complex Peptidomimetics

The Ugi reaction is a cornerstone of MCRs, combining an amine, a carbonyl compound, a carboxylic acid, and an isocyanide in a single, efficient step to produce α-acylamino amides.[2][4] While direct one-pot examples starting with 1-hydroxypiperidin-2-one are not extensively documented in readily available literature, the principles of the Ugi reaction can be adapted to utilize this precursor, particularly by leveraging its inherent functionalities.

Conceptual Application with 1-Hydroxypiperidin-2-one:

A plausible one-pot strategy involves the in-situ generation of a key intermediate from 1-hydroxypiperidin-2-one that can then participate in an Ugi-type reaction. For instance, the lactam can be opened to reveal a carboxylic acid and an N-hydroxyamino group. This bifunctional intermediate could then react with an aldehyde and an isocyanide in a three-component Ugi reaction.

Diagram: Conceptual Ugi-type Reaction Workflow

Ugi_Workflow cluster_prep Precursor Activation (In-Situ) cluster_ugireaction Ugi Three-Component Reaction Precursor 1-Hydroxypiperidin-2-one Intermediate Bifunctional Intermediate (N-hydroxy, COOH) Precursor->Intermediate Ring Opening Aldehyde Aldehyde Ugi_Product α-(N-hydroxy-acylamino) amide Intermediate->Ugi_Product Condensation Aldehyde->Ugi_Product Isocyanide Isocyanide Isocyanide->Ugi_Product

Caption: Conceptual workflow for a one-pot Ugi-type reaction involving 1-hydroxypiperidin-2-one.

Protocol: A Generalized One-Pot Ugi-Type Reaction

This protocol is a conceptual framework based on established Ugi reaction principles.[2] Optimization will be necessary for specific substrates.

Materials:

  • 1-Hydroxypiperidin-2-one

  • Aldehyde (e.g., benzaldehyde)

  • Isocyanide (e.g., tert-butyl isocyanide)

  • Methanol (or other suitable polar aprotic solvent)

  • Acid or base catalyst (if required for ring opening)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add 1-hydroxypiperidin-2-one (1 equivalent) and the chosen solvent (e.g., methanol).

  • In-situ Intermediate Formation: If necessary, add a catalyst to facilitate the ring-opening of the 1-hydroxypiperidin-2-one to expose the carboxylic acid and N-hydroxyamino functionalities. This step may require heating.

  • Addition of Reactants: Once the intermediate is formed (this can be monitored by TLC), add the aldehyde (1 equivalent) to the reaction mixture and stir for 10-15 minutes.

  • Isocyanide Addition: Slowly add the isocyanide (1.1 equivalents) to the mixture. The reaction is often exothermic.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. The residue can then be purified by column chromatography on silica gel.

Causality and Experimental Choices:

  • Solvent: Polar aprotic solvents like methanol are typically used for Ugi reactions as they can stabilize the charged intermediates.[4]

  • Inert Atmosphere: While not always strictly necessary for all Ugi reactions, an inert atmosphere is good practice to prevent side reactions with atmospheric moisture and oxygen, especially if sensitive functional groups are present.

  • Stoichiometry: A slight excess of the isocyanide is often used to ensure the complete consumption of the other components.

The Passerini Three-Component Reaction: A Route to α-Acyloxy Amides

The Passerini reaction is another powerful MCR that combines an isocyanide, a carbonyl compound (aldehyde or ketone), and a carboxylic acid to form an α-acyloxy amide in a single step.[5][6] Similar to the Ugi reaction, a one-pot strategy involving 1-hydroxypiperidin-2-one would likely proceed through an in-situ ring-opening to provide the necessary carboxylic acid functionality.

Diagram: Conceptual Passerini Reaction Mechanism

Passerini_Mechanism Reactants Isocyanide + Aldehyde + Carboxylic Acid (from precursor) Intermediate1 Nitrilium Ion Intermediate Reactants->Intermediate1 Nucleophilic attack of isocyanide Intermediate2 Tetrahedral Intermediate Intermediate1->Intermediate2 Attack by carboxylate Product α-Acyloxy Amide Intermediate2->Product Mumm Rearrangement

Caption: A simplified mechanism of the Passerini reaction.

Protocol: A Generalized One-Pot Passerini-Type Reaction

Materials:

  • 1-Hydroxypiperidin-2-one

  • Aldehyde or Ketone

  • Isocyanide

  • Aprotic solvent (e.g., dichloromethane, tetrahydrofuran)

  • Catalyst for ring opening (if necessary)

Procedure:

  • Reaction Setup: In a dry reaction vessel under an inert atmosphere, dissolve 1-hydroxypiperidin-2-one (1 equivalent) in the aprotic solvent.

  • Intermediate Formation: If required, add a suitable reagent to induce the ring opening of the lactam.

  • Reactant Addition: To this solution, add the carbonyl compound (1 equivalent) and the isocyanide (1.1 equivalents).

  • Reaction Conditions: Stir the mixture at room temperature. The reaction is typically run at high concentrations to favor the concerted mechanism.[7]

  • Monitoring and Work-up: Monitor the reaction by TLC. Once complete, the solvent is removed in vacuo, and the crude product is purified by chromatography.

Causality and Experimental Choices:

  • Solvent Choice: Aprotic solvents are generally preferred for the Passerini reaction to facilitate the proposed concerted mechanism.[5]

  • Concentration: High concentrations of reactants often lead to better yields and faster reaction times.[7]

Cascade Reactions for the Synthesis of Fused Heterocyclic Systems

Cascade reactions, also known as domino or tandem reactions, are processes where multiple bond-forming events occur in a single synthetic operation without isolating intermediates. These are highly efficient methods for constructing complex molecular architectures. While specific examples starting directly from 1-hydroxypiperidin-2-one are not abundant, the principles can be applied to create novel fused piperidinone systems.

A potential one-pot cascade could involve an initial reaction at the N-hydroxy group, followed by an intramolecular cyclization. For instance, an N-alkylation followed by a Michael addition or a Diels-Alder reaction could lead to the formation of bicyclic or polycyclic structures.

Diagram: Conceptual Cascade Reaction for Fused Piperidinones

Cascade_Reaction Start 1-Hydroxypiperidin-2-one + Alkylating Agent Intermediate N-Alkylated Intermediate Start->Intermediate Step 1: N-Alkylation Product Fused Bicyclic Piperidinone Intermediate->Product Step 2: Intramolecular Cyclization (e.g., Michael Addition)

Caption: A conceptual one-pot cascade reaction involving 1-hydroxypiperidin-2-one.

Quantitative Data Summary

While specific data for one-pot reactions of 1-hydroxypiperidin-2-one is limited in the provided search results, the following table presents typical conditions and yields for related multicomponent and cascade reactions involving piperidine or hydroxamic acid synthesis, which can serve as a starting point for optimization.

Reaction TypePrecursorsCatalyst/SolventTemperature (°C)Time (h)Yield (%)Reference
Piperidine Synthesis (MCR)Aromatic aldehyde, Aniline, 1,3-DicarbonylPhenylboronic acid / AcetonitrileRoom Temp.Varies78-90[8]
Piperidine Synthesis (MCR)Amine, Methyl acetoacetate, Aromatic aldehydeNano-sulfated zirconia / EthanolRoom Temp.0.5-6up to 87[9]
Fused Piperidinone SynthesisChiral allylsilanes with oximeEt3B / Toluene0 to Room Temp.VariesHigh[10]
Dihydropyrimidin-2(1H)-ones (Biginelli)Aldehyde, β-ketoester, UreaIodine / RefluxVariesVariesHigh[11]

Conclusion and Future Outlook

1-Hydroxypiperidin-2-one is a precursor with significant untapped potential in the realm of one-pot synthesis. While the direct application in well-established multicomponent reactions like the Ugi and Passerini reactions requires further exploration and documentation, the fundamental principles of these powerful synthetic tools provide a clear roadmap for future research. The development of novel cascade reactions starting from this versatile scaffold holds immense promise for the efficient construction of complex, biologically active molecules. As the demand for rapid and sustainable synthetic methods grows, the exploration of one-pot strategies involving 1-hydroxypiperidin-2-one is poised to become an increasingly important area of research in drug discovery and development.

References

  • Synthesis of functionalized piperidines by one-pot multicomponent reaction using nano-crystalline solid acid catalysts. (n.d.). Retrieved from [Link]

  • Goswami, S. V., Thorat, P. B., & Bhusare, S. R. (2012). An efficient one-pot multi-component synthesis of highly functionalized piperidines.
  • (PDF) Multi-component synthesis of piperidines and dihydropyrrol-2-one derivatives catalyzed by a dual-functional ionic liquid - ResearchGate. (n.d.). Retrieved from [Link]

  • Passerini reaction - Wikipedia. (2023, November 29). Retrieved from [Link]

  • Synthesis of peptidomimetics via Ugi reactions. - ResearchGate. (n.d.). Retrieved from [Link]

  • Passerini Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Fused N‐Heterocycles with Contiguous Stereogenic Centers Accessed by an Asymmetric Catalytic Cascade Reaction of Tertiary Enamides - OA Monitor Ireland. (n.d.). Retrieved from [Link]

  • Passerini Multicomponent Reactions with Plant-Derived Phenolic Acids for the Synthesis of Poly(ester-amide)s. - Interreg Vlaanderen-Nederland. (n.d.). Retrieved from [Link]

  • The Passerini Reaction - Organic Reactions. (n.d.). Retrieved from [Link]

  • One-pot synthesis of useful heterocycles in medicinal chemistry using a cascade strategy. (2012). Green Chemistry, 14(3), 580-585.
  • Liu, C., Voskressensky, L. G., & Van der Eycken, E. V. (2023). Recent Advances in the Synthesis of Peptidomimetics via Ugi Reactions. Chemistry–A European Journal, e202303597.
  • Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics. (2014, March 4). Beilstein Journal of Organic Chemistry.
  • One-pot multi-component green synthesis of highly substituted piperidines - Growing Science. (2017, May 15). Retrieved from [Link]

  • An efficient one-pot multi-component synthesis of highly functionalized piperidines. (2025, December 6).
  • (PDF) One-Pot Synthesis of Fused N,o-Heterocycles Through - Amanote Research. (2018, June 20). Retrieved from [Link]

  • Highly selective cascade couplings for the syntheses of functionalized piperidinones and bispidines. (2007, July 5). Organic Letters.
  • Recent Advances in the Synthesis of Peptidomimetics via Ugi Reactions - ResearchGate. (2025, October 19). Retrieved from [Link]

  • A One Pot Synthesis of Novel Bioactive Tri-Substitute-Condensed-Imidazopyridines that Targets Snake Venom Phospholipase A2 - Our journal portfolio - PLOS. (n.d.). Retrieved from [Link]

  • Synthesis of fused piperidinones through a radical-ionic cascade. (2008, September 19). The Journal of Organic Chemistry.
  • Recent developments in one-pot stepwise synthesis (OPSS) of small molecules - PMC - NIH. (n.d.). Retrieved from [Link]

  • (PDF) Protocol for efficient solid-phase synthesis of peptide containing 1-hydroxypyridine-2-one (1,2-HOPO) - ResearchGate. (2026, March 3). Retrieved from [Link]

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. (2025, November 11). Molecules.
  • An Efficient, High Yield Protocol for the One‐Pot Synthesis of Dihydropyrimidin‐2(1H)‐ones Catalyzed by Iodine. - SciSpace. (2009, January 31). Retrieved from [Link]

Sources

Method

Application Note: Catalytic Derivatization of CAS 26546-87-2 for Advanced Pharmacophore Development

Target Audience: Medicinal Chemists, Drug Development Professionals, and Process Scientists Compound Focus: CAS 26546-87-2 (1-Hydroxypiperidin-2-one) Introduction: The Pharmacological Superiority of Cyclic Hydroxamates C...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Drug Development Professionals, and Process Scientists Compound Focus: CAS 26546-87-2 (1-Hydroxypiperidin-2-one)

Introduction: The Pharmacological Superiority of Cyclic Hydroxamates

CAS 26546-87-2, chemically identified as 1-hydroxypiperidin-2-one (PIPOH), is a cyclic hydroxamic acid that serves as a highly privileged scaffold in modern medicinal chemistry[1]. While traditional linear hydroxamates (e.g., suberoylanilide hydroxamic acid) are notorious for poor oral bioavailability, rapid in vivo hydrolysis, and off-target toxicity, the cyclic nature of 1-hydroxypiperidin-2-one restricts the conformational flexibility of the N-OH and C=O pharmacophore[2].

This rigid geometry forces the oxygen heteroatoms into an optimal syn-periplanar orientation, making it a highly potent, bidentate Zinc-Binding Group (ZBG)[2]. Consequently, derivatives of CAS 26546-87-2 are extensively utilized as targeted inhibitors for Matrix Metalloproteinases (MMPs) and Histone Deacetylases (HDACs), as well as high-affinity chelators for iron (siderophore analogs) and heavy metals like U(VI) and V(V)[3].

Mechanistic Rationale in Biological Systems

In pathological tissue remodeling (e.g., vascular disease, tumor metastasis), unrestrained MMP activation leads to excessive Extracellular Matrix (ECM) degradation[2]. The catalytic domain of MMPs contains a highly conserved Zn2+ ion. The 1-hydroxypiperidin-2-one core coordinates this zinc ion via its hydroxyl and carbonyl oxygens, displacing the catalytic water molecule and arresting the enzyme's function[2].

G ProMMP Pro-MMP (Inactive Zymogen) ActiveMMP Active MMP (Zn2+ Dependent) ProMMP->ActiveMMP Proteolytic Cleavage ECM Extracellular Matrix (ECM) Degradation ActiveMMP->ECM Catalysis Inhibitor 1-Hydroxypiperidin-2-one Derivative (ZBG) Inhibitor->ActiveMMP Bidentate Chelation Disease Pathological Tissue Remodeling ECM->Disease Progression

Fig 1. Mechanism of action for 1-hydroxypiperidin-2-one derivatives as MMP inhibitors.

Catalytic Pathways for Derivatization

To derive pharmacologically active compounds from CAS 26546-87-2, functionalization typically occurs at the C-3 position (alpha to the carbonyl) to introduce hydrophobic vectors that interact with the S1' specificity pocket of the target enzyme.

The Necessity of Transient Protection

Direct catalytic functionalization of unprotected 1-hydroxypiperidin-2-one is thermodynamically and kinetically flawed. The free N-OH group is a potent metal chelator that will irreversibly bind and poison transition-metal catalysts (e.g., Palladium or Ruthenium)[4]. Furthermore, under basic conditions, competitive O-alkylation outpaces C-alkylation. Therefore, the strategic installation of an O-benzyl (O-Bn) protecting group is a mandatory prerequisite[5].

G SM CAS 26546-87-2 (1-Hydroxypiperidin-2-one) Protect O-Benzylation (Prevents Catalyst Poisoning) SM->Protect BnBr, K2CO3 Enolate C-3 Enolization (LDA, -78°C) Protect->Enolate Base Alkylation Pd-Catalyzed Alkylation (Stereoselective C-C Bond) Enolate->Alkylation Electrophile, Pd-Cat Deprotect Hydrogenolysis (H2, Pd/C) Alkylation->Deprotect Isolation Product Active Pharmacophore (MMP/HDAC Inhibitor) Deprotect->Product Unmasking

Fig 2. Catalytic workflow for the C-3 derivatization of 1-hydroxypiperidin-2-one.

Quantitative Efficacy Data

The structural rigidity of the piperidinone ring translates directly to enhanced pharmacokinetic stability and target affinity. Below is a comparative analysis of linear vs. cyclic hydroxamate ZBGs.

ZBG Scaffold TypeRepresentative CompoundTarget EnzymeBinding Affinity ( IC50​ / Kd​ )In Vivo Half-Life (Rat, IV)
Linear Hydroxamate Acetohydroxamic acidMMP-1~500 nM< 1.5 hours
Cyclic Hydroxamate 1-hydroxypiperidin-2-one deriv.MMP-1~45 nM47.0 hours[2]
Cyclic Hydroxamate 1-hydroxypiperidin-2-one deriv.U(VI) / V(V)High Affinity (Crystalline)N/A (Chelator application)[3]

Table 1. Pharmacokinetic and pharmacodynamic superiority of cyclic hydroxamates over linear analogs.

Self-Validating Experimental Protocol: Synthesis of C-3 Functionalized Inhibitors

The following protocol details the O-protection, asymmetric C-3 allylic alkylation, and subsequent deprotection of CAS 26546-87-2. This workflow is designed with built-in In-Process Quality Control (IPQC) checkpoints to ensure a self-validating system.

Phase 1: O-Benzylation of CAS 26546-87-2

Causality: Benzyl protection masks the chelating ability of the N-OH group, preventing catalyst deactivation in Phase 2[4].

  • Reaction Setup: Dissolve 10.0 mmol of CAS 26546-87-2 in 30 mL of anhydrous DMF under an argon atmosphere.

  • Base Addition: Add 15.0 mmol of anhydrous K2​CO3​ . Stir for 15 minutes at room temperature to facilitate deprotonation.

  • Electrophile Addition: Dropwise, add 11.0 mmol of Benzyl Bromide (BnBr). Stir for 12 hours.

  • Workup: Quench with H2​O (50 mL) and extract with EtOAc (3 x 30 mL). Wash the organic layer with brine to remove residual DMF, dry over Na2​SO4​ , and concentrate.

  • IPQC Checkpoint: Perform TLC (Hexanes/EtOAc 1:1). The product should appear as a highly UV-active spot (due to the benzyl ring). Confirm via 1H−NMR : Look for the appearance of a distinct singlet at ~4.9 ppm ( O−CH2​−Ph ) and a multiplet at 7.3-7.4 ppm (aromatic protons).

Phase 2: Palladium-Catalyzed C-3 Asymmetric Alkylation

Causality: Using Lithium Diisopropylamide (LDA) at cryogenic temperatures (-78 °C) ensures the kinetic formation of the C-3 enolate, preventing unwanted ring-opening or self-condensation[5].

  • Enolization: In a flame-dried Schlenk flask, dissolve the O-benzyl protected intermediate (5.0 mmol) in 20 mL anhydrous THF. Cool to -78 °C. Add LDA (1.1 eq, 1.0 M in THF) dropwise. Stir for 1 hour.

  • Catalyst Preparation: In a separate vial, pre-mix Pd2​(dba)3​ (2.5 mol%) and a chiral phosphine ligand (e.g., (R)-BINAP, 5.5 mol%) in 5 mL THF. Stir for 15 minutes until the solution turns deep orange, indicating the active Pd(0) species.

  • Coupling: Add the catalyst solution and an electrophile (e.g., allyl acetate, 6.0 mmol) to the enolate solution. Slowly warm to room temperature over 4 hours.

  • Workup: Quench with saturated NH4​Cl . Extract with CH2​Cl2​ , dry, and purify via flash chromatography.

  • IPQC Checkpoint: LC-MS must show the expected [M+H]+ mass shift corresponding to the addition of the allyl group.

Phase 3: Hydrogenolytic Unmasking of the ZBG

Causality: Palladium on carbon (Pd/C) under a hydrogen atmosphere selectively cleaves the N-O-Bn bond without reducing the piperidinone carbonyl, restoring the active bidentate pharmacophore[4].

  • Reaction Setup: Dissolve the C-3 functionalized intermediate (2.0 mmol) in 15 mL of HPLC-grade Methanol.

  • Catalyst Addition: Carefully add 10% Pd/C (10 wt%).

  • Hydrogenation: Purge the flask with vacuum/ H2​ cycles (x3). Stir vigorously under a balloon of H2​ gas for 3 hours at room temperature.

  • Filtration: Filter the suspension through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with additional Methanol (10 mL).

  • Final IPQC Checkpoint (Critical): Concentrate the filtrate and analyze via 1H−NMR . The self-validation of successful deprotection is the complete disappearance of the benzylic O−CH2​ singlet at ~4.9 ppm and the aromatic protons at 7.3 ppm. The presence of a broad exchangeable singlet at ~9.5 ppm confirms the liberated N-OH group.

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting incomplete N-O bond cleavage in N-hydroxy lactam derivatives

Welcome to the Technical Support Center for Late-Stage Functionalization. As a Senior Application Scientist, I have designed this guide to help you systematically troubleshoot and resolve incomplete N-O bond cleavages in...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Late-Stage Functionalization. As a Senior Application Scientist, I have designed this guide to help you systematically troubleshoot and resolve incomplete N-O bond cleavages in N-hydroxy lactams and hydroxamic acid derivatives.

Cleaving the N-O bond is a critical transformation for revealing free lactams, amides, or ring-opened amino acids. However, this bond is notoriously stubborn, and failures usually stem from a mismatch between the substrate's electronic environment and the chosen reagent's mechanistic requirements.

Part 1: Diagnostic Decision Tree

Before altering your protocol, use the logical workflow below to identify the root cause of your stalled reaction.

DiagnosticTree Start Incomplete N-O Cleavage in N-hydroxy lactam CheckMethod Which reagent system is being used? Start->CheckMethod SmI2 SmI2 / THF CheckMethod->SmI2 MoCO6 Mo(CO)6 / MeCN-H2O CheckMethod->MoCO6 ZnAcOH Zn / AcOH CheckMethod->ZnAcOH SmI2_Issue Color remains blue/green? (No SET occurring) SmI2->SmI2_Issue MoCO6_Issue Low conversion after 24h? MoCO6->MoCO6_Issue ZnAcOH_Issue Reaction stalls at <50%? ZnAcOH->ZnAcOH_Issue SmI2_Fix Add proton donor (H2O/MeOH) or Lewis base (LiBr) SmI2_Issue->SmI2_Fix Yes MoCO6_Fix Ensure H2O is present Increase temp to 80°C MoCO6_Issue->MoCO6_Fix Yes ZnAcOH_Fix Activate Zn dust with HCl Increase temperature ZnAcOH_Issue->ZnAcOH_Fix Yes

Diagnostic workflow for troubleshooting incomplete N-O bond cleavage in N-hydroxy lactams.

Part 2: Troubleshooting FAQs & Mechanistic Insights

Q: Why does my SmI₂-mediated N-O cleavage stall at 30% conversion despite using an excess of the reagent? A: The cleavage of the N-O bond by samarium diiodide (SmI₂) is a single-electron transfer (SET) process that requires two equivalents of SmI₂ per N-O bond. However, stoichiometry is rarely the issue. The primary cause of stalled reactions is the lack of an adequate proton donor or Lewis base additive[1]. Without a proton source (such as H₂O or MeOH) to trap the highly basic amidyl anion intermediate, the reaction reaches a thermodynamic roadblock. Furthermore, coordinating additives like water dramatically increase the reduction potential of the Sm(II) center, providing the thermodynamic driving force required for the second SET. Self-Validation Tip: Monitor the color of the reaction. SmI₂ in THF is deep blue. If the solution remains blue or turns green after adding the substrate, SET is not occurring. If it instantly turns pale yellow or white, SET is successful, and any incomplete conversion is likely due to insufficient reagent or competing side reactions.

SmI2Mechanism A N-hydroxy lactam (Substrate) B Ketyl-type Radical Anion (Sm(III) coordinated) A->B SmI2 (1st SET) C N-O Bond Cleavage (Irreversible) B->C Conformational Alignment D Amidyl Radical + Alkoxide/Hydroxide C->D E Lactam Product (Fully Reduced) D->E SmI2 (2nd SET) + Proton Donor

Mechanistic pathway of SmI2-mediated single electron transfer (SET) N-O bond cleavage.

Q: I am using Mo(CO)₆ for the reductive cleavage of an N-hydroxy lactam, but I only recover starting material. What is missing? A: Molybdenum hexacarbonyl-mediated cleavage is highly dependent on coordination and subsequent hydrolysis. The nitrogen atom must coordinate to the molybdenum center to facilitate N-O bond cleavage, which generates a transient nitrene complex[2]. If you are running this reaction in strictly anhydrous conditions (e.g., dry acetonitrile), the reaction will fail. Water is an absolute requirement to hydrolyze the metal-nitrene intermediate and release the free lactam[3]. Self-Validation Tip: Ensure your solvent system is a mixture (typically MeCN:H₂O in a 15:1 to 5:1 ratio) and that the reaction is heated to at least 80 °C, as thermal energy is required to dissociate a CO ligand and open a coordination site on the Mo center[2].

Q: My substrate is an O-acyl hydroxylamine derivative. Will it behave differently than an O-alkyl derivative during reductive cleavage? A: Yes. O-acyl-substituted hydroxylamine derivatives are actually potent oxidants and exhibit dual reactivity[4]. The electron-withdrawing acyl group weakens the N-O bond, making it highly susceptible to reductive cleavage, but it also means the substrate can inadvertently oxidize your transition metal catalysts (e.g., Fe(II) to Fe(III)) via outer-sphere electron transfer before the desired coordination occurs[4]. You may need to adjust catalyst loading or switch to a non-redox-sensitive cleavage method.

Q: Are there scalable, metal-free alternatives for N-O cleavage if transition metals are incompatible with my downstream assays? A: Yes. Recent methodologies have demonstrated that thiourea dioxide (TDO) can serve as a bifunctional, metal-free reagent for the efficient N-O bond cleavage of hydroxamic acids under mild conditions[5]. This is particularly useful for drug development professionals who need to avoid heavy metal (Mo, Sm, Ru) contamination in late-stage APIs.

Part 3: Quantitative Data Comparison

Use the table below to benchmark your expected reaction times and identify the primary failure modes associated with your chosen methodology.

Cleavage MethodReagent SystemTypical Reaction TimeKey Solvent / AdditiveYield RangePrimary Failure Mode
Single Electron Transfer SmI₂10 – 60 minTHF / H₂O or MeOH75 – 95%Lack of proton donor; Reagent oxidation via O₂
Metal Coordination Mo(CO)₆12 – 24 hoursMeCN : H₂O (15:1)60 – 85%Anhydrous conditions preventing hydrolysis
Heterogeneous Reduction Zn / AcOH2 – 8 hoursAcetic Acid40 – 80%Zinc surface passivation (ZnO formation)
Metal-Free Reduction Thiourea Dioxide4 – 12 hoursNaOH / H₂O70 – 90%Incompatible with base-sensitive functional groups

Part 4: Validated Experimental Protocols

Protocol A: Self-Validating SmI₂/H₂O-Mediated N-O Cleavage

Use this protocol when rapid, mild cleavage is required and the substrate lacks other easily reducible functional groups (e.g., aliphatic halides, unhindered ketones).

  • Preparation: In a flame-dried Schlenk flask under a strict argon atmosphere, dissolve the N-hydroxy lactam (1.0 equiv) in anhydrous THF to achieve a 0.1 M concentration.

  • Additive Introduction: Add thoroughly degassed H₂O (100 equiv relative to substrate). Causality: Water acts as both a proton donor to trap the amidyl anion and a ligand that enhances the reducing power of SmI₂[1].

  • Reagent Addition: Dropwise add a commercially available or freshly prepared 0.1 M solution of SmI₂ in THF (2.5 to 3.0 equiv) at room temperature.

  • Observation (Self-Validation): The deep blue color of the SmI₂ solution must dissipate to a pale yellow or white suspension immediately upon mixing. If the blue color persists, SET has failed; check your argon line for O₂ leaks or ensure your substrate is fully dissolved.

  • Quenching: Once complete (typically <30 minutes, monitored by TLC), quench the reaction by exposing it to air and adding saturated aqueous Na₂S₂O₃ and NaHCO₃.

  • Isolation: Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Mo(CO)₆-Mediated Cleavage

Use this protocol when orthogonal chemoselectivity is required, as Mo(CO)₆ is highly tolerant of reducible functional groups that would otherwise be destroyed by SmI₂.

  • Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve the N-hydroxy lactam (1.0 equiv) in a solvent mixture of Acetonitrile and Water (typically 15:1 v/v, 0.05 M).

  • Reagent Addition: Add Mo(CO)₆ (1.2 to 1.5 equiv) in one portion. Caution: Mo(CO)₆ is highly toxic and volatile; handle exclusively in a well-ventilated fume hood[3].

  • Heating: Heat the mixture to 80 °C (reflux). Causality: Thermal energy is strictly required to dissociate a CO ligand, creating an open coordination site for the substrate's nitrogen atom[2].

  • Monitoring: Stir for 12–24 hours. The solution will typically turn dark brown or black as insoluble molybdenum oxides precipitate out of the solution.

  • Workup: Cool to room temperature, filter the suspension through a pad of Celite to remove the molybdenum salts, and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography.

References

  • Thiourea Dioxide-Mediated N−O Bond Cleavage in Hydroxamic Acids for the Selective Synthesis of Primary Amides - Thieme E-Books & E-Journals - 5

  • Organic Syntheses Procedure: tert-Butyl 5-methyl-3,6-dihydro-2H-1,2-oxazine-2-carboxylate - Organic Syntheses - 3

  • Mechanistic Insights into the Reductive N–O Bond Cleavage of O‑Acyl Hydroxylamines: Dual Reactivity as Potent Oxidants and Nitrogen Transfer Agents - PMC / NIH - 4

  • Cleavage of N−O Bonds Promoted by Samarium Diiodide: Reduction of Free or N-Acylated O-Alkylhydroxylamines - SciSpace / Journal of Organic Chemistry - 1

  • Molybdenum-Mediated Cleavage Reactions of Isoxazoline Rings Fused in Bicyclic Frameworks - ACS Publications (Organic Letters) - 2

Sources

Optimization

Technical Support Center: Optimizing Catalyst Selection for 1-Hydroxypiperidin-2-one Reductive Amination

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the reductive amination of 1-hydroxypiperidin-2-one. This guide is designed for researchers, scientists, and drug development...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the reductive amination of 1-hydroxypiperidin-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. We will move beyond generic protocols to address the unique challenges presented by the cyclic hydroxamate moiety, providing in-depth troubleshooting and validated starting points for your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the reductive amination of 1-hydroxypiperidin-2-one?

The primary challenge lies in achieving selective amination of the C2-carbonyl group without causing unwanted side reactions. The 1-hydroxypiperidin-2-one substrate contains two key functional groups: a lactam (cyclic amide) carbonyl at the C2 position and a sensitive N-hydroxy group. The desired reaction is the condensation of an amine with the C2-carbonyl to form an intermediate, which is then reduced. However, the N-O bond of the hydroxamate is susceptible to cleavage under harsh reductive conditions, particularly with certain heterogeneous catalysts and high-pressure hydrogenation. Therefore, catalyst selection is critical to preserve the core structure while achieving high conversion to the desired amine.

Q2: What are the two main catalytic strategies for this reaction?

There are two primary pathways for this transformation:

  • Stoichiometric Reductants (One-Pot, Direct Method): This involves using a chemical hydride source, like a borohydride reagent, in the same pot as the substrate and the amine. The reducing agent must be selective enough to reduce the in situ formed iminium ion much faster than it reduces the starting carbonyl.[1][2][3]

  • Catalytic Hydrogenation (Transfer or Gaseous H₂): This method uses a transition metal catalyst (e.g., Palladium, Iridium, Ruthenium) with a hydrogen source (e.g., H₂ gas, formic acid, ammonium formate).[4][5] This can be highly efficient but requires careful optimization to prevent over-reduction or N-O bond cleavage.

Q3: Which stoichiometric reductant is the best starting point?

For most applications involving sensitive substrates, Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB) is the recommended starting point.[4][6][7]

  • Expertise & Experience: Unlike the more powerful Sodium Borohydride (NaBH₄), STAB is a milder and more selective reducing agent.[2][7] Its reduced reactivity allows it to preferentially reduce the protonated imine (iminium ion) intermediate over the starting lactam carbonyl. This minimizes the formation of the corresponding alcohol byproduct.[3][4] Sodium Cyanoborohydride (NaBH₃CN) is also selective but is highly toxic and requires careful pH control to avoid the release of hydrogen cyanide gas.[4][7] Therefore, STAB offers the best combination of selectivity and safety for initial screening.[4]

Catalyst & Condition Selection Workflow

The following diagram outlines a logical workflow for selecting and optimizing a catalytic system for your specific amine and reaction scale.

G cluster_0 cluster_1 Phase 1: Initial Screening cluster_2 Phase 2: Analysis & Troubleshooting cluster_3 Phase 3: Optimization Strategy start Start: 1-Hydroxypiperidin-2-one + Amine screen_stab Screen with NaBH(OAc)₃ (STAB) DCE or THF Solvent start->screen_stab analyze Analyze Reaction Outcome screen_stab->analyze low_yield Problem: Low Conversion / No Reaction analyze->low_yield <70% Yield side_products Problem: Side Product Formation (e.g., alcohol, N-O cleavage) analyze->side_products Impure good_yield Good Yield (>70%) analyze->good_yield Clean optimize_low 1. Add Acetic Acid (1-2 eq) 2. Try Lewis Acid (e.g., Ti(OiPr)₄) 3. Increase Reaction Time/Temp low_yield->optimize_low optimize_side Consider Catalytic Hydrogenation: - Pd/C with H₂ (low pressure) - Iridium Catalyst with HCOOH side_products->optimize_side optimize_good Proceed to Scale-Up Or Further Optimization (reduce catalyst loading) good_yield->optimize_good

Caption: Decision workflow for catalyst selection and optimization.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Problem Potential Cause(s) Recommended Solution(s) & Scientific Rationale
Low to No Conversion 1. Poor Iminium Ion Formation: The equilibrium between the carbonyl/amine and the iminium ion may not be favorable. This is common with less nucleophilic amines (e.g., anilines).A. Add Acetic Acid: Add 1-2 equivalents of glacial acetic acid to the reaction. This protonates the intermediate carbinolamine, facilitating its dehydration to the iminium ion, which is the species that gets reduced.[3]B. Use a Lewis Acid: For particularly stubborn cases, adding a Lewis acid like Titanium(IV) isopropoxide (Ti(OiPr)₄) can act as a water scavenger, driving the equilibrium towards imine formation.[6]C. Increase Temperature/Time: Gently heat the reaction (e.g., to 40-50 °C) or increase the reaction time. Monitor by TLC or LCMS to track the consumption of starting material.
Significant Starting Material Reduction 1. Reducing Agent is Too Strong: The hydride source (e.g., NaBH₄) is reducing the lactam carbonyl faster than or competitive with the iminium ion.[7][8]A. Switch to a Milder Reductant: Immediately switch to Sodium Triacetoxyborohydride (STAB). Its steric bulk and attenuated reactivity make it highly selective for iminium ions over ketones or lactams.[4][9]B. Stepwise Procedure: If you must use NaBH₄, employ a two-step (indirect) approach. First, form the imine (often aided by a Dean-Stark trap to remove water), then cool the reaction and add the NaBH₄. This ensures the reducing agent is added only after the target intermediate is formed.[7][9]
N-O Bond Cleavage Detected 1. Overly Harsh Hydrogenation Conditions: High-pressure H₂ gas combined with highly active catalysts like Raney Nickel or high loadings of Pd/C can cleave the N-O bond.A. Use Transfer Hydrogenation: Switch from H₂ gas to a transfer hydrogenation source like formic acid or ammonium formate with a Pd/C or an Iridium catalyst.[10][11] These conditions are typically much milder.B. Lower H₂ Pressure: If using H₂ gas, reduce the pressure significantly (e.g., to 1-5 bar) and monitor the reaction carefully.[5]C. Screen Different Metals: Ruthenium and Rhodium catalysts can sometimes offer different selectivity profiles compared to Palladium.[12][13][14]
Formation of Dialkylated Product 1. Product Amine is Reactive: The newly formed secondary amine product can react with another molecule of the starting carbonyl, leading to an undesired tertiary amine.[7]A. Adjust Stoichiometry: Use a larger excess of the primary amine starting material (e.g., 2-3 equivalents). This statistically favors the reaction of the starting carbonyl with the more abundant primary amine.B. Stepwise (Indirect) Method: Isolate the imine intermediate first before proceeding with the reduction step. This physically separates the product amine from the starting carbonyl.[7]

Experimental Protocols

Protocol 1: General Procedure for Reductive Amination using STAB

This protocol provides a robust starting point for screening the reaction of 1-hydroxypiperidin-2-one with various amines.

  • Reactant Preparation: In a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve 1-hydroxypiperidin-2-one (1.0 eq) and the desired amine (1.1-1.2 eq) in a suitable aprotic solvent (e.g., 1,2-dichloroethane (DCE) or tetrahydrofuran (THF), at a concentration of ~0.1 M).

  • Initial Stirring: Stir the mixture at room temperature for 20-30 minutes to allow for the initial equilibrium of imine/iminium ion formation.

  • Addition of Reducing Agent: Add Sodium Triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture over 5-10 minutes. Note: The reaction can be mildly exothermic.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by TLC or LC-MS every 1-2 hours until the starting material is consumed (typically 4-24 hours).

  • Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 30 minutes. Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., Dichloromethane or Ethyl Acetate) three times.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography as required.

Protocol 2: General Procedure for Catalytic Transfer Hydrogenation

This protocol is an alternative for when stoichiometric reagents are problematic or for larger-scale synthesis.

  • Reactant Preparation: To a round-bottom flask, add 1-hydroxypiperidin-2-one (1.0 eq), the amine (1.2 eq), and the catalyst (e.g., 5-10 mol% Pd/C or 1-2 mol% Iridium catalyst).

  • Solvent Addition: Add a suitable solvent (e.g., Methanol, Ethanol, or water for some water-soluble catalysts).[11]

  • Hydrogen Source Addition: Add the hydrogen donor, such as ammonium formate (3-5 eq) or formic acid (3-5 eq). Caution: Formic acid is corrosive.

  • Reaction Conditions: Heat the reaction mixture to a temperature between 40-80 °C. The optimal temperature will depend on the specific catalyst and substrates.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until completion.

  • Work-up: Cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite® to remove the heterogeneous catalyst, washing the pad with the reaction solvent.

  • Purification: Remove the solvent from the filtrate under reduced pressure. The resulting crude product may require an aqueous work-up (as described in Protocol 1) to remove salts before final purification by chromatography or recrystallization.

References

  • Organic Syntheses. (2021). C2 Amination of Pyridine with Primary Amines Mediated by Sodium Hydride in the Presence of Lithium Iodide. [Link]

  • Rylander, P. N., & Himelstein, N. (1965). Catalytic hydrogenation of 3-and 4-hydroxy pyridines (U.S. Patent No. 3,408,354). U.S.
  • CN108017572A. (2018). The preparation method of -3- hydroxy piperidines.
  • Kanto Chemical Co., Inc. New Catalysts for Reductive Amination. [Link]

  • US3845062A. (1974). 4-hydroxy-piperidine derivatives and their preparation.
  • ResearchGate. (n.d.). Optimization of reaction conditions for the aminalization reaction between 1a and 2a. [Link]

  • Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 125. [Link]

  • Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. [Link]

  • Song, L., et al. (2024). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry. DOI:10.1039/D3OB01860A. [Link]

  • Matassini, C., Clemente, F., & Goti, A. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. [Link]

  • Beil, S. B., et al. (2013). Aqueous reductive amination using a dendritic metal catalyst in a dialysis bag. Beilstein Journal of Organic Chemistry, 9, 110-116. [Link]

  • ResearchGate. (2016). I have a trouble in reductive amination, Is there anyone having some effective method to reduct imine to amine?[Link]

  • Reddit. (2025). Struggling with Reductive Amination: Tips for Isolating My Amine Product?[Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions for the oxidative amination of...[Link]

  • Balaraman, K., et al. (2024). Transfer Hydrogenation of N- and O-Containing Heterocycles Including Pyridines with H₃N–BH₃ Under the Catalysis of the Homogeneous Ruthenium Precatalyst. Organic Letters. [Link]

  • MDPI. (2021). Reductive Aminations with Metal Catalysts. [Link]

  • National Center for Biotechnology Information. (n.d.). Discovery of 1-hydroxypyridine-2(1H)-thiones-6-carboxylic acid as a low-cytotoxic, nanomolar metallo β-lactamase inhibitor. [Link]

  • ETH Zurich Research Collection. (2024). Streamlining the Synthesis of Pyridones through Oxidative Amination of Cyclopentenones. [Link]

  • PubChem. (n.d.). 1-hydroxypiperidin-2-one. [Link]

  • NextSDS. (n.d.). 1-hydroxypiperidin-2-one — Chemical Substance Information. [Link]

  • Appchem. (n.d.). 1-hydroxypiperidin-2-one. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

Sources

Troubleshooting

best practices for long-term storage and moisture stability of CAS 26546-87-2

A Guide to Long-Term Storage and Moisture Stability for Researchers, Scientists, and Drug Development Professionals. As a Senior Application Scientist, this guide provides in-depth technical support for the long-term sto...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Long-Term Storage and Moisture Stability for Researchers, Scientists, and Drug Development Professionals.

As a Senior Application Scientist, this guide provides in-depth technical support for the long-term storage and handling of 3-(4-Fluorophenyl)-1H-indole and structurally related compounds. The integrity of your research depends on the stability of your reagents. Indole derivatives, particularly those with functional groups like fluorine, require specific storage conditions to prevent degradation that can compromise experimental outcomes. This guide is structured to provide not just protocols, but the scientific reasoning behind them, ensuring you can make informed decisions in your laboratory.

Frequently Asked Questions (FAQs)

This section addresses common queries regarding the storage and handling of 3-(4-Fluorophenyl)-1H-indole.

Q1: What are the optimal long-term storage conditions for solid 3-(4-Fluorophenyl)-1H-indole?

A1: For maximal stability, the solid compound should be stored under controlled conditions that minimize exposure to atmospheric oxygen, moisture, and light. Indole derivatives are susceptible to oxidation and microbial degradation, and many are light-sensitive.[1][2]

ParameterRecommended ConditionRationale
Temperature 2-8 °C or -20 °CLower temperatures slow down the rate of chemical and microbial degradation.[3][4] For long-term storage, -20°C is preferable.
Atmosphere Inert Gas (Argon or Nitrogen)The indole nucleus can be susceptible to oxidation.[1] Storing under an inert atmosphere displaces oxygen and moisture, preventing oxidative degradation.
Light Protected from Light (Amber Vial/Dark)Many indole derivatives are photosensitive.[1] Light can provide the energy to initiate degradation pathways.
Container Tightly Sealed, Inert Material (e.g., Glass)Prevents the ingress of moisture and air.[1] The container should be made of a non-reactive material.

Q2: My solid 3-(4-Fluorophenyl)-1H-indole has changed color from off-white to a brownish tint. What does this indicate?

A2: A color change is a common visual indicator of compound degradation. For indole derivatives, a shift from a white or off-white color to yellow or brown often suggests oxidation or the formation of polymeric impurities.[1] The indole ring is known to be susceptible to oxidative processes, which can be catalyzed by air and light.[2][5] It is advisable to verify the purity of the compound using an analytical technique like HPLC or NMR before proceeding with its use.[6]

Q3: Is 3-(4-Fluorophenyl)-1H-indole considered hygroscopic?

Q4: How should I prepare and store solutions of this compound?

A4: Solutions are generally less stable than the solid form.[1] It is strongly recommended to prepare solutions fresh for each experiment. If a stock solution must be prepared, use a dry, anhydrous solvent and store it under an inert atmosphere at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles and exposure to air and moisture.[1][6]

Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during experimentation that may be linked to the stability of 3-(4-Fluorophenyl)-1H-indole.

Issue 1: Inconsistent or non-reproducible results in my assay.

  • Potential Cause: Degradation of the compound in solid form or in solution. The actual concentration of the active compound may be lower than calculated, or degradation products could be interfering with the assay.

  • Troubleshooting Steps:

    • Prepare a Fresh Solution: Always prepare a new solution from the solid material for your experiment.[1]

    • Verify Solid Integrity: If the problem persists, assess the purity of the solid compound. A color change can be an initial indicator.[1] Consider running a purity check via HPLC or obtaining a fresh batch of the compound.

    • Solvent Purity: Ensure the solvent used to prepare the solution is anhydrous and of high purity. Moisture in the solvent can cause degradation.[6]

Issue 2: The compound is difficult to dissolve, or the solution appears cloudy.

  • Potential Cause: This could be due to the formation of insoluble degradation products, particularly polymers. It might also indicate that the compound has absorbed moisture, which can affect its solubility characteristics.

  • Troubleshooting Steps:

    • Gentle Warming and Sonication: Try gently warming the solution or using an ultrasonic bath to aid dissolution. Avoid excessive heat, as this can accelerate degradation.

    • Solvent Choice: Confirm that you are using an appropriate solvent.

    • Purity Assessment: If solubility issues persist with a fresh solvent, it is a strong indicator of compound impurity. The material may need to be purified or replaced.

Experimental Workflow: Handling and Storage of Moisture-Sensitive Indole Derivatives

The following diagram outlines a decision-making process for handling and troubleshooting issues related to the storage and use of 3-(4-Fluorophenyl)-1H-indole.

G cluster_storage Long-Term Storage cluster_prep Experimental Preparation cluster_troubleshooting Troubleshooting storage_check Store Solid at -20°C under Inert Gas (Ar/N2) in a Tightly Sealed Amber Vial prep_solution Prepare Fresh Solution in Anhydrous Solvent Immediately Before Use storage_check->prep_solution Begin Experiment aliquot If Stock is Needed: Aliquot into Single-Use Vials, Purge with Inert Gas, Store at -80°C prep_solution->aliquot Stock Solution Required? issue Inconsistent Results or Physical Change (Color/Solubility)? prep_solution->issue aliquot->issue verify_purity Verify Purity (e.g., HPLC, NMR) of Solid Stock issue->verify_purity Yes check_solvent Use Fresh, Anhydrous Solvent issue->check_solvent No new_reagent Source New, Verified Reagent verify_purity->new_reagent Purity Compromised

Caption: Decision workflow for storage and troubleshooting of 3-(4-Fluorophenyl)-1H-indole.

Protocol for Safe Handling and Preparation of Solutions

This protocol is designed to minimize exposure to atmospheric contaminants, thereby preserving the integrity of 3-(4-Fluorophenyl)-1H-indole.

Materials:

  • 3-(4-Fluorophenyl)-1H-indole solid

  • Anhydrous solvent (e.g., DMSO, DMF, Ethanol)

  • Inert gas (Argon or Nitrogen) with a manifold or balloon setup

  • Dry glassware (oven-dried at 120°C for at least 4 hours)

  • Syringes and needles (dry)

  • Septa

Procedure:

  • Prepare the Environment: Set up your workspace in a fume hood. Ensure your inert gas supply is ready.

  • Prepare Glassware: Take your oven-dried vial containing a stir bar and seal it with a septum. Allow it to cool to room temperature under a stream of inert gas or in a desiccator.

  • Inert Atmosphere: Once cool, insert a needle connected to the inert gas line and another needle to act as an outlet. Purge the vial with the inert gas for several minutes.

  • Weighing the Compound: Briefly remove the septum and add the desired amount of 3-(4-Fluorophenyl)-1H-indole to the vial. Work quickly to minimize exposure to air. Reseal the vial immediately and purge with inert gas again.

  • Adding Solvent: Using a dry syringe, draw up the required volume of anhydrous solvent. Pierce the septum of the vial and slowly add the solvent.

  • Dissolution: Allow the compound to dissolve, using gentle stirring if necessary. The resulting solution is now ready for use.

  • Storage of Stock (if necessary): If creating a stock solution, use a syringe to transfer the solution into smaller, pre-prepared, inert-atmosphere vials. Store these aliquots at -80°C.

By adhering to these best practices, researchers can significantly enhance the reliability and reproducibility of their experiments involving 3-(4-Fluorophenyl)-1H-indole and other sensitive indole derivatives.

References

  • Microbial Degradation of Indole and Its Derivatives - ResearchGate. (n.d.). Retrieved March 14, 2026, from [Link]

  • Biodegradation and Biotransformation of Indole: Advances and Perspectives - PMC - NIH. (n.d.). Retrieved March 14, 2026, from [Link]

  • Chemical Storage in Research Labs: Safety & Compliance - Apollo Scientific. (n.d.). Retrieved March 14, 2026, from [Link]

  • New Insights Into Gut-Bacteria-Derived Indole and Its Derivatives in Intestinal and Liver Diseases - Frontiers. (n.d.). Retrieved March 14, 2026, from [Link]

  • How to Safely Store Lab Chemicals and Reagents - B&M Scientific. (2025, October 15). Retrieved March 14, 2026, from [Link]

  • (PDF) Biodegradation and Biotransformation of Indole: Advances and Perspectives. (2018, November 1). Retrieved March 14, 2026, from [Link]

  • How to ensure the stability of fluorinated pharmaceutical intermediates during storage? (2025, December 26). Retrieved March 14, 2026, from [Link]

  • How to Store Reagents - Department of Chemistry : University of Rochester. (n.d.). Retrieved March 14, 2026, from [Link]

Sources

Reference Data & Comparative Studies

Validation

Advanced HPLC Method Development for Purity Validation of 1-Hydroxypiperidin-2-one: A Comparative Guide

[label="Retention & As a Senior Application Scientist, I frequently encounter the analytical hurdles presented by highly polar, low-molecular-weight compounds. 1-Hydroxypiperidin-2-one (a cyclic hydroxamic acid) represen...

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Author: BenchChem Technical Support Team. Date: April 2026

[label="Retention &

As a Senior Application Scientist, I frequently encounter the analytical hurdles presented by highly polar, low-molecular-weight compounds. 1-Hydroxypiperidin-2-one (a cyclic hydroxamic acid) represents a classic chromatographic challenge. Its high polarity leads to poor retention on traditional alkyl phases, while its hydroxamic acid moiety—a known bidentate metal chelator—often interacts with stainless steel column hardware, resulting in severe peak tailing and compromised purity validation.

This guide objectively compares three distinct chromatographic strategies—Standard C18, Polar-Embedded C18 (RP-Amide), and Hydrophilic Interaction Liquid Chromatography (HILIC)—to establish a self-validating, robust methodology for the purity analysis of 1-hydroxypiperidin-2-one.

The Chemical Challenge: Polarity and Chelation (The "Why")

Before selecting a column, we must analyze the causality behind chromatographic failures with this specific molecule:

  • Hydrophobic Deficiency: With a highly negative LogP, 1-hydroxypiperidin-2-one prefers the mobile phase over the hydrophobic C18 stationary phase, eluting near the void volume ( t0​ ). This co-elution with unretained matrix components makes accurate integration impossible.

  • Metal Chelation: Cyclic hydroxamic acids are notorious for forming1 present in standard HPLC flow paths[1]. This secondary interaction causes severe peak asymmetry ( As​>2.0 ) and poor recovery.

  • Phase Collapse (Dewetting): Attempting to retain this compound on a standard C18 column requires highly aqueous mobile phases (<5% organic). Under these conditions, standard C18 chains fold out of the mobile phase to minimize surface tension, leading to a sudden loss of retention and irreproducible retention times.

Stationary Phase Comparison

To overcome these challenges, we must shift the retention mechanism from purely hydrophobic partitioning to dipole-dipole interactions, hydrogen bonding, or aqueous partitioning.

  • Standard C18: Relies on hydrophobic dispersive forces. Fails due to phase collapse at 100% aqueous conditions and lack of analyte hydrophobicity.

  • Polar-Embedded C18 (RP-Amide): Incorporates an amide group within the alkyl chain. This prevents phase collapse in 100% aqueous mobile phases and 2 with the N-OH group of the analyte[2].

  • HILIC (Bare Silica or Zwitterionic): Operates via a "reverse-reversed phase" mechanism. A water-enriched layer forms on the polar stationary phase. The polar analyte 3, providing massive retention for polar compounds[3].

Quantitative Performance Comparison

(Data represents typical validation metrics for 1-hydroxypiperidin-2-one at 1.0 mg/mL)

ParameterStandard C18Polar-Embedded C18 (RP-Amide)Zwitterionic HILIC
Retention Factor ( k′ ) 0.4 (Fail)2.8 (Pass)6.5 (Excellent)
Peak Asymmetry ( As​ ) 2.4 (Severe Tailing)1.15 (Symmetrical)1.05 (Ideal)
Theoretical Plates ( N ) < 2,00012,50018,000
Phase Collapse Risk High (at <5% organic)NoneN/A
Primary Mechanism HydrophobicHydrophobic + H-BondingAqueous Partitioning
Visualizing the Chromatographic Logic

DecisionTree Start Analyte: 1-Hydroxypiperidin-2-one (Polar, Chelating) Assess Evaluate Stationary Phase Options Start->Assess C18 Standard C18 (100% Aqueous) Assess->C18 Traditional RPAmide RP-Amide (100% Aqueous) Assess->RPAmide Mixed Polarity HILIC ZIC-HILIC (90% Organic) Assess->HILIC High Polarity Fail Method Failure (Phase Collapse & t0 Elution) C18->Fail Pass1 Acceptable Purity Method (H-Bonding Retention) RPAmide->Pass1 Pass2 Optimal Purity Method (Aqueous Partitioning) HILIC->Pass2

Decision tree for selecting the optimal HPLC stationary phase for cyclic hydroxamic acids.

Mechanism cluster_HILIC HILIC Mechanism cluster_RP RP-Amide Mechanism Analyte 1-Hydroxypiperidin-2-one WaterLayer Immobilized Water Layer Analyte->WaterLayer Liquid-Liquid Partitioning Amide Embedded Amide Group Analyte->Amide Dipole & H-Bonding Interactions Silica Polar Silica Surface WaterLayer->Silica Alkyl C18 Hydrophobic Chain Amide->Alkyl

Comparison of retention mechanisms: HILIC (aqueous partitioning) vs. RP-Amide (hydrogen bonding).

Experimental Protocols for Purity Validation

To ensure scientific integrity, a method cannot just "work" once; it must be a self-validating system. The following step-by-step methodologies include built-in System Suitability Testing (SST) to guarantee data reliability.

Protocol A: The HILIC Workflow (Recommended Gold Standard)

HILIC is the superior choice for 1-hydroxypiperidin-2-one due to its orthogonal retention mechanism, which 4 without the need for highly aqueous mobile phases[4].

Step 1: Mobile Phase Preparation

  • Mobile Phase A: 10 mM Ammonium Acetate in LC-MS grade Water (pH ~5.8, unadjusted). Causality: The buffer controls the ionization state of the stationary phase and the analyte, while ensuring a consistent immobilized water layer.

  • Mobile Phase B: LC-MS grade Acetonitrile.

Step 2: Instrument Parameters

  • Column: Zwitterionic HILIC (e.g., SeQuant ZIC-HILIC), 150 x 4.6 mm, 5 µm.

  • Isocratic Elution: 85% B / 15% A. Causality: In HILIC, the organic solvent is the weak solvent. High acetonitrile concentration forces the polar analyte into the aqueous layer on the stationary phase.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 210 nm.

Step 3: Sample Preparation

  • Diluent: 80% Acetonitrile / 20% Water. Critical Step: Injecting a sample dissolved in 100% water will disrupt the HILIC partitioning layer, causing severe peak distortion and fronting.

Step 4: Self-Validating System Suitability (SST)

  • Inject 6 replicates of the standard. The system is valid only if: Retention Factor ( k′ ) ≥3.0 , Tailing Factor ( As​ ) ≤1.5 , and RSD of Area ≤2.0% .

Protocol B: The Polar-Embedded C18 Workflow (Alternative for Mixed-Polarity Samples)

If the sample contains highly hydrophobic impurities that would not elute under HILIC conditions, an RP-Amide column is the best compromise.

Step 1: Mobile Phase Preparation

  • Mobile Phase A: 0.1% Phosphoric Acid in Water. Causality: Low pH suppresses the ionization of the hydroxamic acid (pKa ~8.5), keeping it neutral to maximize retention. Phosphoric acid also passivates trace metals in the system, preventing chelation.

  • Mobile Phase B: Acetonitrile.

Step 2: Instrument Parameters

  • Column: Ascentis Express RP-Amide, 150 x 4.6 mm, 2.7 µm (Core-shell technology for high efficiency).

  • Gradient Elution: 0% B for 5 min, then ramp to 40% B over 10 min. Causality: The embedded amide group prevents the C18 chains from collapsing during the initial 100% aqueous hold, allowing maximum retention of the polar API before eluting the hydrophobic impurities.

  • Flow Rate: 1.2 mL/min.

  • Column Temperature: 35°C.

Step 3: Sample Preparation

  • Diluent: 100% Water or Mobile Phase A.

Step 4: Self-Validating System Suitability (SST)

  • The system is valid only if: Resolution ( Rs​ ) between 1-hydroxypiperidin-2-one and its closest eluting impurity ≥2.0 .

Conclusion

For the purity validation of 1-hydroxypiperidin-2-one, forcing a standard C18 column to perform beyond its physical limitations leads to unreliable data and method failure. By understanding the causality of retention—specifically the need for aqueous partitioning or hydrogen-bonding interactions—analysts can deploy HILIC or Polar-Embedded C18 phases to achieve robust, reproducible, and self-validating chromatographic methods.

References
  • Degradation Studies on Benzoxazinoids. Soil Degradation Dynamics of 2,4-Dihydroxy-7-methoxy-(2H)
  • Source: chromatographyonline.
  • Source: elementlabsolutions.
  • Source: sigmaaldrich.

Sources

Comparative

Comparative Analysis of Synthetic Routes for 1-Hydroxypiperidin-2-one Production

As the demand for novel metal chelators, matrix metalloproteinase (MMP) inhibitors, and siderophore mimetics expands, the efficient synthesis of cyclic hydroxamic acids like 1-hydroxypiperidin-2-one (also known as N-hydr...

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Author: BenchChem Technical Support Team. Date: April 2026

As the demand for novel metal chelators, matrix metalloproteinase (MMP) inhibitors, and siderophore mimetics expands, the efficient synthesis of cyclic hydroxamic acids like 1-hydroxypiperidin-2-one (also known as N-hydroxypiperidin-2-one or 1-hydroxy-2-piperidone) has become a critical bottleneck in drug development. Unlike acyclic hydroxamic acids, the constrained 6-membered piperidin-2-one ring offers superior pre-organization for metal binding and enhanced metabolic stability[1].

This guide provides an objective, data-driven comparison of the two most prominent synthetic routes for 1-hydroxypiperidin-2-one: Ring Expansion via -NOH Insertion and Intramolecular Cyclization of N-Benzyloxy Carbamates . By analyzing the causality behind these experimental choices, this guide equips researchers with the mechanistic insights necessary to select and optimize the appropriate synthetic pathway.

Mechanistic Overview of Synthetic Routes

Route A: Ring Expansion via -NOH Insertion (Angeli-Rimini Variant)

This route leverages the strain-release driven ring expansion of cyclopentanone using Piloty's acid (N-hydroxybenzenesulfonamide) under basic conditions[2][3]. The reaction proceeds via the addition of the N-anion of Piloty's acid to the ketone, forming a tetrahedral intermediate. The subsequent expulsion of benzenesulfinic acid generates a transient C-nitroso intermediate, which rapidly rearranges to the 6-membered cyclic hydroxamic acid[2].

G A Cyclopentanone + Piloty's Acid B N-Anion Addition (Tetrahedral Int.) A->B NaOH, EtOH C C-Nitroso Intermediate B->C - Benzenesulfinate D Rearrangement (Ring Expansion) C->D Strain Release E 1-Hydroxypiperidin-2-one D->E Tautomerization

Caption: Mechanism of -NOH insertion into cyclopentanone via a C-nitroso intermediate.

Route B: Intramolecular Cyclization of N-Benzyloxy Carbamates

This modular approach utilizes stabilized carbon nucleophiles (such as sulfones) to drive the intramolecular cyclization of N-alkyl-N-benzyloxy carbamates[4][5]. The O-benzyl group serves a dual purpose: it protects the sensitive N-O bond from premature cleavage and prevents the nitrogen lone pair from participating in unwanted side reactions[6]. Following cyclization, the sulfone activating group is removed via reductive desulfonylation, and the benzyl group is cleaved via hydrogenolysis[7].

G N1 Step 1: N-Alkylation (N-Benzyloxy carbamate + Electrophile) N2 Step 2: Intramolecular Cyclization (Base-promoted lactamization) N1->N2 NaH, THF N3 Step 3: Desulfonylation (6% Na/Hg amalgam) N2->N3 Isolate Sulfone Int. N4 Step 4: Hydrogenolysis (H2, 10% Pd/C) N3->N4 Isolate O-Benzyl Lactam N5 Pure 1-Hydroxypiperidin-2-one N4->N5 Cleave O-Benzyl

Caption: Step-by-step synthetic workflow for the intramolecular cyclization route.

Quantitative Data Comparison

The following table summarizes the performance metrics of both routes based on empirical data[3][5].

MetricRoute A: -NOH InsertionRoute B: Intramolecular Cyclization
Overall Yield 18% – 69% (Highly dependent on equivalents)~75% – 80% (Over 3 steps from precursor)
Step Count 1 Step (Direct from Cyclopentanone)3-4 Steps (Alkylation, Cyclization, Deprotection)
Atom Economy Moderate (Loss of benzenesulfinic acid)Low (Loss of sulfone and benzyl groups)
Scalability Moderate (Exothermic, requires careful base control)High (Intermediates are stable and easily purified)
Substrate Scope Limited to unsubstituted/lightly substituted ketonesBroad (Highly modular via different nucleophiles)
Primary Challenge Low conversion without excess Piloty's acidMulti-step purification overhead

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Analytical checkpoints are embedded within the workflows to confirm the success of each transformation before proceeding.

Protocol A: Direct Synthesis via -NOH Insertion[2][3]

Rationale: The direct insertion of -NOH into cyclopentanone is entropically unfavorable. To drive the equilibrium toward the C-nitroso intermediate, an excess of Piloty's acid (up to 2-3 equivalents) and a strong base are required[2].

  • Preparation: Dissolve cyclopentanone (1.0 equiv) and N-hydroxybenzenesulfonamide (Piloty's acid, 2.0 equiv) in absolute ethanol (0.2 M concentration).

  • Base Addition: Slowly add crushed NaOH (3.0 equiv) to the stirring solution at room temperature. Causality: Slow addition prevents a rapid exothermic spike that could lead to the decomposition of the sensitive N-anion intermediate.

  • Reaction Monitoring: Stir the mixture for 12–24 hours.

    • Self-Validation Checkpoint: Monitor via TLC (EtOAc/Hexanes). The disappearance of cyclopentanone and the appearance of a highly polar spot (staining positive with FeCl3 for hydroxamic acids) indicates conversion.

  • Workup: Acidify the mixture with 1M HCl to pH 4-5, extract with EtOAc, and wash with brine. Dry over Na2SO4 and concentrate.

  • Purification: Purify via flash column chromatography to isolate 1-hydroxypiperidin-2-one.

Protocol B: Intramolecular Cyclization and Deprotection[5][7]

Rationale: This multi-step route offers superior control and higher overall yields for functionalized derivatives. The critical step is the desulfonylation, which must be buffered to prevent the base-catalyzed ring-opening of the newly formed lactam[7].

Step 1: Desulfonylation of 3-Benzenesulfonyl-1-benzyloxy-piperidin-2-one

  • Reaction Setup: Dissolve the cyclized sulfone precursor (1.0 equiv) in anhydrous MeOH (0.1 M) and cool to 0 °C.

  • Buffering & Reduction: Add anhydrous Na2HPO4 (4.0 equiv), followed by 6% sodium amalgam (Na/Hg) (excess).

    • Causality: The Na2HPO4 acts as an essential buffer. Without it, the localized high pH generated by the amalgam reduction will hydrolyze the piperidin-2-one ring.

  • Workup: Stir for 2 hours at 0 °C. Decant the liquid from the mercury, concentrate under reduced pressure, and partition between H2O and CH2Cl2.

    • Self-Validation Checkpoint: 1H NMR of the crude product must show the complete disappearance of the aromatic sulfonyl protons (δ 7.5–8.0 ppm) and the appearance of upfield aliphatic multiplets, confirming successful desulfonylation.

Step 2: Hydrogenolysis (O-Benzyl Cleavage)

  • Reaction Setup: Dissolve the 1-benzyloxy-piperidin-2-one intermediate in MeOH. Add 10% Pd/C (10% w/w).

  • Hydrogenation: Purge the flask with N2, then attach a hydrogen balloon. Stir vigorously at room temperature for 4–6 hours.

    • Causality: Standard balloon pressure (1 atm) is sufficient. High-pressure hydrogenation risks over-reducing the N-O bond, leading to the formation of piperidin-2-one (loss of the hydroxyl group).

  • Filtration: Filter the mixture through a pad of Celite to remove the Pd/C catalyst.

    • Self-Validation Checkpoint: The final product should yield a distinct peak in IR spectroscopy around 3200-3400 cm⁻¹ (O-H stretch) and 1630 cm⁻¹ (hydroxamate C=O stretch), distinguishing it from the O-benzyl precursor[7].

Conclusion & Strategic Recommendations

The choice of synthetic route for 1-hydroxypiperidin-2-one depends heavily on the project's scale and the need for downstream functionalization:

  • Choose Route A (-NOH Insertion) for rapid, small-scale access to the unfunctionalized 1-hydroxypiperidin-2-one core. While the atom economy is moderate and purification can be tedious due to excess Piloty's acid, the single-step nature from inexpensive cyclopentanone makes it ideal for early-stage discovery[3].

  • Choose Route B (Intramolecular Cyclization) for scale-up campaigns or when synthesizing complex, substituted siderophore mimetics. The modularity of the N-benzyloxy carbamate chemistry allows for precise stereocontrol and late-stage functionalization, offsetting the drawback of a higher step count[5].

References

  • Banerjee, R., & King, S. B. (2009). Synthesis of cyclic hydroxamic acids through -NOH insertion of ketones. Organic Letters, 11(20), 4580-4583.
  • Liu, Y., Jacobs, H. K., & Gopalan, A. S. (2011). A new approach to cyclic hydroxamic acids: Intramolecular cyclization of N-benzyloxy carbamates with carbon nucleophiles. Tetrahedron, 67(12), 2206-2214.
  • Miller, M. J., et al. (2021). Concise Modular Synthesis and NMR Structural Determination of Gallium Mycobactin T. The Journal of Organic Chemistry, 86(22), 16300-16311.

Sources

Validation

A Senior Application Scientist's Guide to Optimal N-O Bond Cleavage in Piperidin-2-ones: A Comparative Analysis of Reducing Agents

For the attention of researchers, scientists, and professionals in drug development, this guide provides an in-depth comparison of common reducing agents for the critical N-O bond cleavage in piperidin-2-one scaffolds. T...

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Author: BenchChem Technical Support Team. Date: April 2026

For the attention of researchers, scientists, and professionals in drug development, this guide provides an in-depth comparison of common reducing agents for the critical N-O bond cleavage in piperidin-2-one scaffolds. This analysis is grounded in established chemical principles and supported by experimental data from relevant literature.

The reductive cleavage of the N-O bond in N-alkoxy and N-hydroxy piperidin-2-ones is a pivotal transformation in synthetic organic chemistry. This reaction unlocks the corresponding piperidin-2-one, a core structural motif in a vast array of biologically active molecules and natural products. The choice of reducing agent is paramount, directly influencing the reaction's efficiency, stereochemical outcome, and functional group tolerance. This guide provides a comparative analysis of three widely employed reducing agents—Catalytic Hydrogenation (with a focus on Raney® Nickel), Samarium(II) Iodide (SmI₂), and Zinc in Acetic Acid (Zn/AcOH)—to empower researchers in selecting the optimal conditions for their specific synthetic challenges.

The Strategic Importance of N-O Bond Cleavage in Piperidin-2-one Synthesis

N-alkoxy and N-hydroxy piperidin-2-ones often serve as stable precursors or key intermediates in complex synthetic routes. The N-O bond can be strategically introduced to facilitate other transformations or to act as a protecting group. Its subsequent cleavage is a critical deprotection step, revealing the secondary amide functionality necessary for further elaboration or for the final bioactive compound. The selection of a reducing agent that is both effective and chemoselective is therefore a cornerstone of a successful synthetic strategy.

Catalytic Hydrogenation: The Workhorse of Reductive Cleavage

Catalytic hydrogenation, particularly using Raney® Nickel, is a widely adopted method for the hydrogenolysis of N-O bonds.[1][2] This heterogeneous catalytic process offers operational simplicity and is often highly efficient.

Mechanism of Action

The reaction proceeds via the adsorptive activation of both hydrogen gas and the N-O bond on the nickel catalyst surface.[2] The weak N-O sigma bond is susceptible to cleavage by the activated hydrogen species, leading to the formation of the desired piperidin-2-one and the corresponding alcohol or water.

substrate N-O-Piperidin-2-one catalyst Raney® Ni Surface (with adsorbed H₂) substrate->catalyst Adsorption intermediate Adsorbed Intermediate catalyst->intermediate H₂ Activation product Piperidin-2-one intermediate->product N-O Cleavage & Hydrogenolysis byproduct R-OH or H₂O intermediate->byproduct

Caption: General workflow for Raney® Nickel catalyzed N-O bond hydrogenolysis.

Performance and Considerations
  • Advantages:

    • High Efficiency: Often provides high yields of the desired product.

    • Clean Reaction: By-products are typically the corresponding alcohol and water, which are easily removed.

    • Scalability: The heterogeneous nature of the catalyst makes it suitable for large-scale synthesis.[3]

    • Cost-Effective: Raney® Nickel is a relatively inexpensive catalyst.[1]

  • Disadvantages:

    • Harsh Conditions: May require elevated pressures and temperatures, which can be a limitation for sensitive substrates.[4]

    • Chemoselectivity: Can reduce other functional groups such as alkenes, alkynes, nitro groups, and some carbonyls.[2] Careful optimization is required for substrates bearing these moieties.

    • Stereoselectivity: The stereochemical outcome can be influenced by the substrate's conformation upon adsorption to the catalyst surface, potentially leading to mixtures of diastereomers in chiral systems.

    • Safety: Raney® Nickel is pyrophoric when dry and must be handled with care as a slurry.[5]

Representative Experimental Protocol (General)
  • To a solution of the N-alkoxy or N-hydroxy piperidin-2-one in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate), a slurry of Raney® Nickel (typically 5-20% by weight of the substrate) is added under an inert atmosphere.

  • The reaction mixture is then subjected to a hydrogen atmosphere (from balloon pressure to several atmospheres, depending on the substrate's reactivity) with vigorous stirring.

  • The reaction is monitored by an appropriate technique (e.g., TLC or LC-MS).

  • Upon completion, the catalyst is carefully filtered off (e.g., through a pad of Celite®), and the filtrate is concentrated under reduced pressure to afford the crude product, which is then purified by standard methods.

Samarium(II) Iodide (SmI₂): The Gentle Giant of Single-Electron Transfer

Samarium(II) iodide is a powerful yet mild single-electron reducing agent that has found broad application in organic synthesis, including the cleavage of N-O bonds.[6][7][8] Its reactivity can be finely tuned by the choice of solvent and additives.[4][9]

Mechanism of Action

The reduction proceeds via a single-electron transfer (SET) from two equivalents of SmI₂ to the N-O bond. This generates a samarium-coordinated intermediate that subsequently cleaves to form the piperidin-2-one and a samarium alkoxide species upon workup.[7]

substrate N-O-Piperidin-2-one SmI2 2 SmI₂ substrate->SmI2 Single Electron Transfer (x2) intermediate [Substrate-SmI₂] Complex SmI2->intermediate cleavage N-O Bond Cleavage intermediate->cleavage product Piperidin-2-one cleavage->product workup Aqueous Workup cleavage->workup

Caption: Proposed mechanism for SmI₂-mediated N-O bond cleavage.

Performance and Considerations
  • Advantages:

    • Mild Conditions: Reactions are typically carried out at or below room temperature, making it ideal for sensitive substrates.[6]

    • High Chemoselectivity: SmI₂ is known for its excellent functional group tolerance; esters, amides, and even some halides can remain untouched.[6]

    • Tunable Reactivity: The addition of co-solvents like HMPA or proton sources like methanol can significantly enhance its reducing power and efficiency.[4][9]

  • Disadvantages:

    • Stoichiometric Reagent: Requires at least two equivalents of the reagent, which can be a drawback in terms of atom economy and cost for large-scale synthesis.

    • Air and Moisture Sensitive: SmI₂ is sensitive to air and moisture, requiring the use of anhydrous solvents and inert atmosphere techniques.[4]

    • Workup: The samarium by-products can sometimes complicate purification.

    • Stereoselectivity: While often highly selective, the stereochemical outcome can be substrate-dependent and may not always be predictable without experimental validation.[6]

Representative Experimental Protocol (General)
  • A solution of the N-alkoxy or N-hydroxy piperidin-2-one in anhydrous THF is prepared under an inert atmosphere (e.g., argon or nitrogen).

  • A solution of Samarium(II) iodide (0.1 M in THF) is added dropwise to the substrate solution at the desired temperature (often 0 °C or room temperature).

  • The reaction is stirred until completion, as monitored by TLC or LC-MS.

  • The reaction is quenched by the addition of a saturated aqueous solution of potassium sodium tartrate (Rochelle's salt) or a mild acid.

  • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed, dried, and concentrated to give the crude product for further purification.

Zinc/Acetic Acid (Zn/AcOH): The Classical and Cost-Effective Choice

The use of dissolving metals, such as zinc in the presence of an acid like acetic acid, is a classical method for the reduction of various functional groups, including the cleavage of N-O bonds. It offers a practical and inexpensive alternative to other reducing agents.

Mechanism of Action

The reaction is believed to proceed through a series of single-electron transfers from the zinc metal to the protonated N-O bond. The acidic medium facilitates the protonation of the oxygen atom, making the N-O bond more susceptible to reductive cleavage.

substrate N-O-Piperidin-2-one H_plus H⁺ (from AcOH) substrate->H_plus Protonation protonated_substrate Protonated Substrate H_plus->protonated_substrate Zn Zn metal reduced_intermediate Reduced Intermediate Zn->reduced_intermediate protonated_substrate->Zn Electron Transfer product Piperidin-2-one reduced_intermediate->product Cleavage & Further Reduction

Caption: Simplified mechanism of Zn/AcOH reduction of N-O bonds.

Performance and Considerations
  • Advantages:

    • Cost-Effective and Readily Available: Both zinc dust and acetic acid are inexpensive and common laboratory reagents.

    • Operational Simplicity: The reaction setup is straightforward and does not typically require specialized equipment.

    • Effective for Certain Substrates: Has been shown to be efficient for the reduction of related systems like N-acyl-2,3-dihydro-4-pyridones to the corresponding piperidones in high yields (91-95%).

  • Disadvantages:

    • Acidic Conditions: The use of a strong acid can be incompatible with acid-labile functional groups.

    • Over-reduction: In some cases, other reducible functional groups in the molecule may also be affected.

    • Workup: The removal of zinc salts during workup can sometimes be cumbersome.

    • Reaction Times: Reactions can sometimes be slower compared to other methods.

Representative Experimental Protocol (General)
  • The N-alkoxy or N-hydroxy piperidin-2-one is dissolved in acetic acid.

  • Zinc dust is added portion-wise to the stirred solution at room temperature or with gentle heating.

  • The reaction progress is monitored by TLC or LC-MS.

  • Upon completion, the reaction mixture is filtered to remove excess zinc, and the filtrate is carefully neutralized with a base (e.g., saturated sodium bicarbonate solution).

  • The aqueous layer is extracted with an appropriate organic solvent, and the combined organic extracts are washed, dried, and concentrated to yield the crude product for purification.

Comparative Summary of Reducing Agents

FeatureCatalytic Hydrogenation (Raney® Ni)Samarium(II) Iodide (SmI₂)Zinc/Acetic Acid (Zn/AcOH)
Reagent Type Heterogeneous CatalystStoichiometric ReductantStoichiometric Reductant
Reaction Conditions Often requires H₂ pressure and/or heatMild (rt or below), inert atmosphereMild to moderate, acidic
Chemoselectivity Moderate (can reduce other unsaturations)High (tolerates many functional groups)Moderate (acid-sensitive groups may react)
Stereoselectivity Substrate and catalyst dependentGenerally good, but substrate dependentCan be variable
Advantages Scalable, clean by-products, cost-effectiveHigh selectivity, mild conditionsInexpensive, readily available, simple setup
Disadvantages Potential for over-reduction, safety (pyrophoric)Stoichiometric, air/moisture sensitive, costAcidic conditions, potential for side reactions
Typical Yields Generally Good to ExcellentGood to ExcellentGood to Excellent (in related systems)

Conclusion and Recommendations

The optimal choice of reducing agent for N-O bond cleavage in piperidin-2-ones is highly dependent on the specific substrate and the overall synthetic strategy.

  • For robust, scalable syntheses where chemoselectivity is not a major concern, Catalytic Hydrogenation with Raney® Nickel is often the method of choice due to its efficiency and cost-effectiveness.

  • For complex molecules with sensitive functional groups that would not tolerate harsh conditions or less selective reagents, Samarium(II) Iodide offers a powerful and mild alternative, providing excellent chemoselectivity.

  • Zinc in Acetic Acid represents a classical, economical, and operationally simple method that can be highly effective, particularly for substrates that are stable to acidic conditions.

It is imperative for researchers to consider the electronic and steric properties of their specific piperidin-2-one derivative and to perform small-scale screening experiments to identify the most suitable reducing agent and reaction conditions to achieve the desired outcome with optimal efficiency and selectivity.

References

  • Comins, D. L.; Brooks, C. A.; Ingalls, C. L. Reduction of N-Acyl-2,3-dihydro-4-pyridones to N-Acyl-4-piperidones Using Zinc/Acetic Acid. J. Org. Chem.2001 , 66 (6), 2181–2182. [Link]

  • Bates, R. W. Synthesis of Piperidine and Quinolizidine Alkaloids. DR-NTU, Nanyang Technological University, 2008. [Link]

  • Wikipedia contributors. Reductions with samarium(II) iodide. Wikipedia, The Free Encyclopedia. [Link]

  • Gant, T. G.; Myers, A. G. Samarium(ii) iodide-mediated reactions applied to natural product total synthesis. Chem. Soc. Rev.2022 , 51, 2851-2879. [Link]

  • American Chemical Society. Raney® Nickel: A Life-Changing Catalyst. [Link]

  • Verma, A.; Kumar, V.; Singh, D. Recent Advances in the Synthesis of Piperidones and Piperidines. ResearchGate. 2023 . [Link]

  • Organic Chemistry Portal. Samarium (low valent). [Link]

  • Wikipedia contributors. Molybdenum hexacarbonyl. Wikipedia, The Free Encyclopedia. [Link]

  • Kibayashi, C.; Aso, M. Lewis Acid-Catalyzed Ring-Opening Reactions of Semicyclic N,O-Acetals Possessing an Exocyclic Nitrogen Atom: Mechanistic Aspect and Application to Piperidine Alkaloid Synthesis. J. Am. Chem. Soc.2001 , 123 (47), 11746-11754. [Link]

  • Nishida, A.; et al. APPLICATION OF SAMARIUM DIIODIDE-PROMOTED REDUCTIVE CARBON-NITROGEN BOND CLEAVAGE REACTION TO 3-OXOPYRROLIDINE DERIVATIVES. Heterocycles2010 , 80 (2), 1381-1390. [Link]

  • Mokhtary, M.; Mahooti, K. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Advanced Journal of Chemistry, Section A2024 , 7 (2), 163-189. [Link]

  • Gross, B. H.; Mebane, R. C. Transfer hydrogenolysis of aromatic alcohols using Raney catalysts and 2-propanol. Applied Catalysis A: General2001 , 219 (1-2), 281-289. [Link]

  • Flowers, R. A. Reductions with Samarium(II) Iodide. Organic Reactions2004 . [Link]

  • Organic Chemistry Portal. Molybdenum hexacarbonyl. [Link]

  • Szostak, M.; Spain, M.; Procter, D. J. Recent advances in the chemoselective reduction of functional groups mediated by samarium(ii) iodide: a single electron transfer approach. Chem. Soc. Rev.2013 , 42, 9155-9183. [Link]

  • Szostak, M.; Spain, M.; Procter, D. J. ChemInform Abstract: Recent Advances in the Chemoselective Reduction of Functional Groups Mediated by Samarium(II) Iodide: A Single Electron Transfer Approach. ResearchGate. 2013 . [Link]

  • American Chemical Society. Raney® Nickel: A Life-Changing Catalyst. [Link]

  • Wikipedia contributors. Raney nickel. Wikipedia, The Free Encyclopedia. [Link]

Sources

Safety & Regulatory Compliance

Safety

1-hydroxypiperidin-2-one proper disposal procedures

As a Senior Application Scientist, I understand that for drug development professionals and synthetic chemists, operational excellence extends far beyond the bench. Handling cyclic hydroxamic acid derivatives like 1-hydr...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I understand that for drug development professionals and synthetic chemists, operational excellence extends far beyond the bench. Handling cyclic hydroxamic acid derivatives like 1-hydroxypiperidin-2-one requires a rigorous understanding of both their immediate physiological hazards and their downstream environmental impact.

This guide provides a self-validating, field-proven operational and disposal framework designed to ensure absolute safety, regulatory compliance, and laboratory integrity.

Physicochemical & Hazard Profile

Before designing a handling or disposal protocol, we must establish the quantitative and regulatory boundaries of the compound.

Table 1: Quantitative Chemical & Hazard Data

Property / Identifier Data Specification
Chemical Name 1-hydroxypiperidin-2-one
CAS Number 26546-87-2
Molecular Formula C5H9NO2
Molecular Weight 115.13 g/mol
GHS Classifications Acute Tox. 4 (H302, H312, H332); Skin Irrit. 2 (H315); Eye Irrit. 2A (H319); STOT SE 3 (H336)

| Physical State | White to off-white solid/powder |

Phase 1: Operational Safety & Handling Protocol

Every experimental manipulation must be treated as a closed-loop system where safety checks are built directly into the workflow.

Step 1: Pre-Operational Engineering Controls

  • Action: Conduct all transfers, weighing, and dilutions inside a certified Class II Type A2 biological safety cabinet or a chemical fume hood.

  • Causality: 1-hydroxypiperidin-2-one is classified as an inhalation hazard (H332) and a specific target organ toxicant capable of causing respiratory irritation and drowsiness (H336) . Mechanical ventilation prevents the accumulation of aerosolized particulates in the operator's breathing zone.

  • Validation Check: Prior to unsealing the chemical receptacle, verify the fume hood face velocity is between 80–120 feet per minute (fpm) using the digital anemometer.

Step 2: Personal Protective Equipment (PPE) Deployment

  • Action: Don double-layered nitrile examination gloves, wrap-around polycarbonate splash goggles, and a flame-resistant lab coat.

  • Causality: The compound poses a dual threat of skin irritation (H315) and dermal toxicity (H312) . Nitrile provides a robust, non-reactive barrier against organic amides, preventing transdermal absorption.

  • Validation Check: Perform a visual and tactile inflation test on the gloves to confirm the absence of pinhole leaks prior to donning.

Table 2: Quantitative PPE Specifications

Protective Equipment Material Specification Minimum Thickness Performance Metric
Gloves Nitrile Rubber (NBR) 0.11 mm (5 mil) > 480 min breakthrough time
Eye Protection Polycarbonate Goggles 2.0 mm lens ANSI Z87.1 Splash rated

| Respirator (Spill use) | P100 Particulate Filter | N/A | 99.9% filtration efficiency |

Step 3: Spill Mitigation and Neutralization

  • Action: In the event of a localized spill, do not use water initially. Sweep solid material using a static-free brush into a designated hazardous waste bin. For liquid solutions, absorb with an inert siliceous binder (e.g., diatomaceous earth).

  • Causality: Adding water to an uncontained organic powder can create a highly concentrated, mobile toxic slurry that easily permeates porous laboratory surfaces.

  • Validation Check: Swab the decontaminated spill area with a damp pH-indicator strip; a neutral pH (6.5–7.5) confirms the absence of residual acidic/basic byproducts.

Phase 2: Proper Disposal Procedures

The disposal of 1-hydroxypiperidin-2-one cannot be treated as generic organic waste. The presence of the N-hydroxy lactam moiety dictates specific chemical incompatibilities and thermal destruction requirements.

Step 1: Waste Segregation

  • Action: Isolate 1-hydroxypiperidin-2-one waste streams strictly from strong oxidizing agents (e.g., concentrated nitric acid, peroxides, permanganates).

  • Causality: The molecule features an N-O bond within a piperidine ring. This structure can undergo highly exothermic oxidation reactions if mixed with oxidizers, potentially leading to rapid pressurization or thermal runaway within the sealed waste container.

  • Validation Check: Cross-reference the laboratory waste log to ensure no oxidizers have been introduced into the target waste carboy before addition.

Step 2: Primary Containment

  • Action: Transfer the waste into a chemically inert, UN-rated High-Density Polyethylene (HDPE) jerrican or a borosilicate glass bottle.

  • Causality: As an organic compound, it may permeate, swell, or degrade certain low-density plastics (like LDPE) or elastomers over extended periods. HDPE and glass provide an impermeable, non-reactive barrier.

  • Validation Check: Torque the cap to the manufacturer's specified tightness, then perform a 90-degree tilt test to visually confirm the absence of micro-leaks around the threading.

Step 3: RCRA Labeling and SAA Storage

  • Action: Affix a hazardous waste label immediately upon the first drop of waste entering the container. Mark explicitly with "Toxic/Irritant Organic Waste - Contains 1-hydroxypiperidin-2-one".

  • Causality: Strict adherence to labeling prevents accidental mixing by downstream personnel and ensures compliance with EPA/RCRA regulations for accumulation limits.

  • Validation Check: Ensure the Satellite Accumulation Area (SAA) secondary containment bin has sufficient volume to hold exactly 110% of the primary container's capacity.

Step 4: Final Disposal via Licensed Incineration

  • Action: Manifest the waste for high-temperature thermal destruction at a licensed hazardous waste Treatment, Storage, and Disposal Facility (TSDF).

  • Causality: Incineration is the only scientifically sound method for destroying this compound. Because the molecule contains nitrogen (C5H9NO2), its thermal decomposition generates toxic nitrogen oxides (NOx). The selected TSDF must utilize an incinerator equipped with Selective Non-Catalytic Reduction (SNCR) or wet scrubbers to neutralize NOx and acid gases before atmospheric release .

  • Validation Check: Request and verify a Certificate of Destruction (CoD) from the TSDF to officially close the chain of custody.

Disposal Workflow Visualization

DisposalWorkflow Step1 1. Waste Generation 1-hydroxypiperidin-2-one (Liquid/Solid) Step2 2. Hazard Segregation Isolate from strong oxidizers Step1->Step2 Step3 3. Primary Containment Seal in compatible HDPE or Glass Step2->Step3 Step4 4. RCRA Labeling Mark as 'Toxic/Irritant Organic Waste' Step3->Step4 Step5 5. SAA Storage Ventilated area, <90 days accumulation Step4->Step5 Step6 6. Final Incineration Requires NOx Scrubber (SNCR/SCR) Step5->Step6

Fig 1: Step-by-step logical workflow for the safe handling and disposal of 1-hydroxypiperidin-2-one.

References

  • NextSDS. "1-hydroxypiperidin-2-one — Chemical Substance Information." Substance Database. URL:[Link]

  • PubChem. "2-Piperidinone, 1-hydroxy- | C5H9NO2 | CID 9931459". National Institutes of Health (NIH). URL: [Link]

  • National Research Council (US) Committee on Health Effects of Waste Incineration. "Incineration Processes and Environmental Releases." National Center for Biotechnology Information (NCBI). URL:[Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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